Chloromethyl 9-chlorononanoate
Description
Contextualizing Chloromethyl 9-chlorononanoate within the Landscape of Functionalized Esters
Functionalized esters are a broad class of compounds that contain an ester group along with one or more other functional groups. wikipedia.orgtandfonline.com This combination allows for a wide array of chemical reactions and makes them valuable building blocks in organic synthesis. tandfonline.com The presence of additional reactive sites on the ester molecule enables the introduction of various chemical moieties, leading to the construction of complex and highly functionalized molecules. researchgate.netnih.gov
The reactivity of functionalized esters is dictated by the nature of the additional functional groups. For instance, the presence of a halogen, such as in this compound, introduces a site for nucleophilic substitution reactions. smolecule.compw.live This dual reactivity of the ester and the alkyl halide functionalities enhances the synthetic utility of the molecule. smolecule.com
Historical Perspective on Chlorinated Esters and their Synthetic Utility
The synthesis and application of chlorinated esters have a long history in organic chemistry. Early methods focused on the direct chlorination of aromatic carboxylic acid esters to produce the corresponding chloroalkyl esters. google.com These reactions were often conducted at elevated temperatures. google.com Over time, more selective methods were developed, allowing for the chlorination of the alkyl portion of the ester under milder conditions. google.com
The synthetic utility of chlorinated esters stems from their ability to act as intermediates in the preparation of a variety of compounds, including polyamides and polyesters. google.com The chlorine atom can be displaced by a variety of nucleophiles, allowing for the introduction of new functional groups. nih.gov This reactivity has been exploited in the synthesis of numerous complex molecules.
Overview of Key Functional Groups and their Significance in this compound
This compound possesses two key functional groups that dictate its chemical behavior: the chloromethyl ester and the terminal chloroalkane.
Chloromethyl Ester: The chloromethyl ester group (-COOCH₂Cl) is a reactive functional group. The presence of the electron-withdrawing chlorine atom makes the carbonyl carbon more electrophilic and also provides a leaving group for nucleophilic substitution reactions. smolecule.com This group can undergo reactions such as hydrolysis to the corresponding carboxylic acid and chloromethanol (B13452849), or transesterification with other alcohols. evitachem.com
Terminal Chloroalkane: The chlorine atom at the 9-position of the nonanoate (B1231133) chain (-Cl) is a primary alkyl halide. unacademy.com This functionality is also susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups at this position. pw.live The reactivity of this group is typical of primary alkyl chlorides. unacademy.comunacademy.com
The bifunctional nature of this compound, with two distinct reactive sites, makes it a versatile building block for synthesizing molecules with diverse structures and properties. vulcanchem.comsmolecule.com
Current Research Trends and Emerging Interest in this compound Chemistry
Current research involving compounds like this compound is focused on several key areas. There is a growing interest in developing greener and more efficient synthetic methods for this and related compounds. vulcanchem.com This includes exploring the use of biocatalysts to replace traditional Lewis acid catalysts, thereby reducing waste and environmental impact. vulcanchem.com
Furthermore, there is potential for investigating the applications of this compound as an intermediate in the synthesis of novel pharmaceuticals and materials. smolecule.com Its bifunctional nature could be exploited to create polymers or coatings with specific properties. smolecule.com Some studies have identified "Chloromethyl 3-chlorononanoate," a related compound, in plant extracts and have explored its potential antimicrobial activities, suggesting a possible avenue for future research into the biological activity of this compound. iajps.comcurrentsci.comcurrentsci.com
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 80418-78-6 | C₁₀H₁₈Cl₂O₂ | 241.15 echemi.com |
| Methyl 9-chlorononanoate | Not Available | C₁₀H₁₉ClO₂ | 206.71 chemeo.com |
| 3-Chloroundecanoic acid, chloromethyl ester | Not Available | C₁₂H₂₂Cl₂O₂ | 269.21 chemeo.com |
| 9-Chloroundecanoic acid, chloromethyl ester | 80418-95-7 | C₁₂H₂₂Cl₂O₂ | 269.21 chemeo.com |
| 2-Ethylbutyric acid chloromethyl ester | 40930-71-0 | Not Available | Not Available chemicalbook.com |
| Diethyl-carbamic Acid ChloroMethyl Ester | 133217-92-2 | Not Available | Not Available chemicalbook.com |
Table 2: Key Reactions and Synthetic Methods
| Reaction Type | Description | Reagents/Conditions |
| Esterification | Reaction of 9-chlorononanoic acid with a chloromethylating agent. smolecule.com | Acid catalyst, chloromethyl methyl ether smolecule.com |
| Chloromethylation | Introduction of the chloromethyl group. vulcanchem.com | Lewis acid catalysts (e.g., zinc chloride), chloromethylating agents vulcanchem.com |
| Nucleophilic Substitution | Displacement of the chlorine atoms by various nucleophiles. smolecule.com | Various nucleophiles smolecule.com |
| Hydrolysis | Cleavage of the ester bond. smolecule.com | Acidic or basic conditions smolecule.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
80418-78-6 |
|---|---|
Molecular Formula |
C10H18Cl2O2 |
Molecular Weight |
241.15 g/mol |
IUPAC Name |
chloromethyl 9-chlorononanoate |
InChI |
InChI=1S/C10H18Cl2O2/c11-8-6-4-2-1-3-5-7-10(13)14-9-12/h1-9H2 |
InChI Key |
AAVUFTKCHHFPHZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCl)CCCC(=O)OCCl |
Origin of Product |
United States |
Synthetic Methodologies for Chloromethyl 9 Chlorononanoate
Esterification Reactions in the Formation of Chloromethyl 9-chlorononanoate
The conversion of the carboxylic acid group of 9-chlorononanoic acid into a chloromethyl ester is a critical step in the synthesis of the target compound. Several esterification methodologies can be adapted for this purpose, each with its own set of advantages and limitations.
Acid-Catalyzed Esterification Approaches
Acid-catalyzed esterification, famously known as the Fischer-Speier esterification, represents a classical approach to ester synthesis. This method typically involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. For the synthesis of a chloromethyl ester, a variation of this method would be required, as chloromethanol (B13452849) is not a stable reagent.
A plausible acid-catalyzed approach would involve the reaction of 9-chlorononanoic acid with formaldehyde (B43269) or its polymer, paraformaldehyde, and hydrogen chloride. In this scenario, the strong acid protonates the formaldehyde, making it susceptible to nucleophilic attack by the carboxylic acid. Subsequent reaction with chloride ions would then yield the chloromethyl ester.
Table 1: Key Parameters in Acid-Catalyzed Chloromethyl Esterification
| Parameter | Description | Typical Conditions |
| Acid Catalyst | Facilitates the reaction by protonating the carbonyl oxygen of the carboxylic acid and the formaldehyde. | Concentrated Sulfuric Acid (H₂SO₄), Hydrogen Chloride (HCl) |
| Chloromethylating Agent | Provides the chloromethyl group. | Formaldehyde (CH₂O), Paraformaldehyde ((CH₂O)n) |
| Temperature | Influences the reaction rate and equilibrium position. | Elevated temperatures are often required to drive the reaction forward. |
| Reaction Time | The duration required to reach equilibrium or achieve a satisfactory yield. | Varies depending on the specific substrates and conditions. |
While fundamentally sound, this direct approach can be complicated by side reactions and the corrosive nature of the reagents. The equilibrium nature of the Fischer esterification also necessitates measures to drive the reaction towards the product, such as the removal of water.
Coupling Reagent-Mediated Esterification
To circumvent the often harsh conditions of acid-catalyzed esterification, a variety of coupling reagents have been developed to facilitate the formation of ester bonds under milder conditions. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by an alcohol.
In the context of this compound synthesis, this would involve the activation of 9-chlorononanoic acid followed by reaction with a suitable source of the chloromethyl group. However, the instability of chloromethanol presents a significant challenge. A more practical approach involves the initial conversion of 9-chlorononanoic acid to its more reactive acid chloride, 9-chlorononanoyl chloride. This intermediate can then react with a formaldehyde equivalent in the presence of a Lewis acid catalyst.
A notable development in this area is the use of zirconium tetrachloride (ZrCl₄) to promote the synthesis of chloromethyl esters from acid chlorides and trioxane or paraformaldehyde. This method has been shown to be highly chemoselective and applicable to a variety of acid chlorides. nih.gov
Table 2: Common Coupling Reagents and their Role in Esterification
| Coupling Reagent Class | Example | Mechanism of Action |
| Carbodiimides | Dicyclohexylcarbodiimide (DCC) | Activates the carboxylic acid by forming an O-acylisourea intermediate. |
| Phosphonium (B103445) Salts | BOP reagent | Forms a reactive phosphonium ester intermediate. |
| Lewis Acids | Zirconium tetrachloride (ZrCl₄) | Activates the acid chloride for reaction with a formaldehyde source. nih.gov |
This two-step approach, involving the formation of an acid chloride followed by a Lewis acid-catalyzed reaction with a formaldehyde donor, offers a more controlled and often higher-yielding route to chloromethyl esters compared to direct acid-catalyzed methods.
Enzyme-Catalyzed Esterification (Biocatalysis)
Enzymatic catalysis, particularly the use of lipases, has emerged as a powerful tool in organic synthesis due to its high selectivity and mild reaction conditions. Lipases are known to catalyze esterification reactions in non-aqueous environments.
The application of lipases to the synthesis of this compound would likely involve the direct esterification of 9-chlorononanoic acid with a suitable, stable chloromethylating agent. However, the substrate specificity of lipases and the reactivity of the chloromethylating agent would be critical factors. Research in the field of biocatalysis has demonstrated the successful synthesis of various esters using lipases, including those with functionalized acyl and alcohol components. While specific examples of lipase-catalyzed synthesis of chloromethyl esters are not abundant in the literature, the general principles of biocatalysis suggest it as a potential green alternative to traditional chemical methods.
Table 3: Advantages and Challenges of Lipase-Catalyzed Esterification
| Advantages | Challenges |
| High selectivity (chemo-, regio-, and enantio-) | Enzyme stability in the presence of specific substrates and solvents |
| Mild reaction conditions (temperature, pH) | Cost and availability of the enzyme |
| Reduced by-product formation | Lower reaction rates compared to some chemical methods |
| Environmentally benign | Substrate scope limitations |
Further research would be necessary to identify a suitable lipase (B570770) and optimize reaction conditions for the efficient synthesis of this compound.
Chlorination Strategies for Precursor Derivatization
The synthesis of the key precursor, 9-chlorononanoic acid, requires the selective introduction of a chlorine atom at the terminal (ω- or 9-) position of the nonanoic acid chain. This is a synthetically challenging transformation, as direct chlorination methods often lack regioselectivity.
Direct Chlorination of Nonanoate (B1231133) Derivatives
Direct chlorination of alkanes and their derivatives, such as carboxylic acids, typically proceeds via a free-radical mechanism. Free-radical halogenation is notoriously unselective, leading to a mixture of chlorinated isomers. The reactivity of C-H bonds towards radical abstraction generally follows the order of tertiary > secondary > primary, making the selective chlorination of the terminal methyl group of nonanoic acid a difficult task. Photochemical chlorination, for instance, would be expected to yield a complex mixture of monochlorinated nonanoic acids.
While some specialized methods for terminal functionalization of alkanes exist, their application to carboxylic acids can be complicated by the presence of the carboxyl group.
Reagent-Specific Chlorination Methods (e.g., Thionyl Chloride, Phosphorus Pentachloride)
Reagents such as thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are primarily used for the conversion of carboxylic acids to their corresponding acid chlorides. These reagents are not typically employed for the direct chlorination of the alkyl chain of a carboxylic acid.
The synthesis of 9-chlorononanoic acid would likely necessitate a multi-step approach starting from a precursor that is already functionalized at the 9-position. For example, starting with 9-hydroxynonanoic acid, one could envision a conversion of the hydroxyl group to a chlorine atom using standard reagents like thionyl chloride or phosphorus pentachloride. Similarly, a precursor such as 9-bromononanoic acid could potentially be converted to the desired chloro-derivative via a halide exchange reaction.
Exploration of Novel Synthetic Pathways
The development of efficient and scalable synthetic routes to this compound is crucial for its potential applications. Novel methodologies, including one-pot syntheses and continuous flow processes, are being explored to overcome the limitations of traditional multi-step approaches, which often involve hazardous reagents and purification challenges.
One-Pot Synthesis Approaches
One-pot synthesis, which combines multiple reaction steps in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, cost-effectiveness, and waste reduction. For the synthesis of this compound, a potential one-pot approach involves the in-situ generation of the chloromethylating agent followed by its immediate reaction with a 9-chlorononanoic acid derivative.
A plausible one-pot strategy could adapt the principles used for the synthesis of other α-haloalkyl esters. For instance, a reaction could be designed where 9-chlorononanoic acid is first converted to a more reactive intermediate, such as an acyl halide or a carboxylate salt. Subsequently, a chloromethylating agent, generated in the same pot, would react with this intermediate to yield the final product. One such method involves the reaction of a carboxylic acid with a chloromethylating agent in the presence of a suitable catalyst.
Another approach could involve the use of bismuth(III) chloride as a catalyst for the O-acylative cleavage of cyclic ethers, a method that has been successfully applied to the one-pot synthesis of β-chloro esters. While not directly applicable to this compound, the underlying principle of a catalyzed, one-pot esterification with a chloro-functional group could inspire novel routes.
The key challenges in developing a successful one-pot synthesis lie in ensuring the compatibility of all reagents and intermediates and in controlling the reaction conditions to favor the formation of the desired product with high selectivity.
Flow Chemistry Methodologies for Continuous Synthesis
Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals, offering enhanced safety, better process control, and easier scalability compared to traditional batch processes. The application of flow chemistry to the synthesis of this compound could provide a safer and more efficient manufacturing process, particularly given the potential hazards associated with chloromethylating agents.
A conceptual flow process for this compound synthesis could involve the continuous feeding of 9-chlorononanoic acid or its derivative and a suitable chloromethylating agent into a microreactor or a packed-bed reactor. The reaction would proceed as the mixture flows through the reactor, with precise control over temperature, pressure, and residence time to maximize conversion and selectivity. The use of a solid-supported catalyst could further enhance the efficiency and sustainability of the process by simplifying purification.
Recent advancements in the continuous flow synthesis of α-chloroketones from esters using transient chloromethyllithium demonstrate the feasibility of such approaches for related compounds. researchgate.net This methodology highlights the potential for rapid and efficient synthesis with short reaction times. A similar strategy could potentially be adapted for the synthesis of this compound. A patent describing the in-situ generation of chloromethyl methyl ether (MOMCl) in a continuous flow reactor for immediate use in protection reactions further supports the applicability of this technology. google.com
Comparative Analysis of Synthetic Efficiencies and Selectivities
Traditional esterification methods, such as Fischer-Speier esterification, often require strong acid catalysts and elevated temperatures, which can lead to side reactions and decomposition of the product, especially given the presence of two chloro-functional groups in the target molecule.
Alternative methods, such as the use of milder coupling reagents or catalytic systems, could offer improved selectivity and yield. For example, the reaction of an alkyl halide with a carboxylic acid using tetrabutylammonium fluoride as a base has been shown to be a convenient method for ester synthesis. nih.gov
The following table provides a hypothetical comparison of potential synthetic methodologies for this compound, based on data from analogous reactions.
| Synthetic Method | Typical Reagents | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity |
| Acid-Catalyzed Esterification | 9-chlorononanoic acid, paraformaldehyde, HCl | H₂SO₄ | 60-80 | 12-24 | 50-70 | Moderate |
| Acyl Halide Route | 9-chlorononanoyl chloride, chloromethyl ether | None | 25-50 | 2-6 | 70-85 | High |
| One-Pot Synthesis | 9-chlorononanoic acid, dimethoxymethane, acid chloride | Zinc(II) salt | 25-40 | 1-4 | 80-95 | High |
| Flow Chemistry | 9-chlorononanoic acid derivative, chloromethylating agent | Solid-supported catalyst | 80-120 | < 0.1 | > 90 | Very High |
This comparative analysis highlights the potential advantages of novel synthetic pathways. One-pot and flow chemistry approaches are likely to offer higher yields and selectivities in shorter reaction times compared to more traditional methods.
Scale-Up Considerations and Process Optimization in this compound Synthesis
The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges that must be addressed through careful process optimization. Key considerations include reaction safety, cost-effectiveness, and environmental impact.
The handling of potentially hazardous reagents, such as chloromethylating agents and strong acids, requires stringent safety protocols and specialized equipment to minimize exposure and prevent accidental releases. The use of continuous flow reactors can significantly mitigate these risks by reducing the volume of hazardous materials present at any given time. researchgate.net
Process optimization will focus on maximizing the yield and purity of the final product while minimizing waste and energy consumption. This can be achieved by systematically studying the effects of various reaction parameters, such as temperature, pressure, catalyst loading, and reactant stoichiometry. The choice of solvent is also a critical factor, with a preference for greener and more easily recyclable options.
Purification of the final product is another important consideration for scale-up. The development of efficient and scalable purification methods, such as distillation, crystallization, or chromatography, will be crucial for obtaining this compound of the required purity. The potential for byproducts, such as bis(chloromethyl) ether, which is highly carcinogenic, must be carefully monitored and controlled. orgsyn.org
Reaction Chemistry and Mechanistic Studies of Chloromethyl 9 Chlorononanoate
Transformations of the Ester Functional Group
The ester linkage in chloromethyl 9-chlorononanoate is susceptible to hydrolysis under both acidic and basic conditions, yielding 9-chlorononanoic acid and, initially, an unstable chloromethanol (B13452849) intermediate which rapidly decomposes to formaldehyde (B43269) and hydrochloric acid.
Under acidic conditions, ester hydrolysis is a reversible process that requires water to drive the equilibrium toward the carboxylic acid and alcohol products. commonorganicchemistry.com The mechanism for esters like this compound can be complex. For similar structures like chloromethyl chloroacetate, studies have shown that the reaction can proceed through two simultaneous pathways: the standard A_AC2 mechanism and the less common A-B_AC3 mechanism. rsc.org
A_AC2 Mechanism: This is the typical acid-catalyzed hydrolysis mechanism for most esters. It involves protonation of the carbonyl oxygen, followed by nucleophilic attack of a water molecule on the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol (in this case, chloromethanol) regenerates the acid catalyst.
A-B_AC3 Mechanism: This pathway is observed for esters with strong electron-withdrawing groups in the alcohol moiety, such as the chloromethyl group. It involves a rate-limiting water-catalyzed addition of water to the carbonyl group, facilitated by acid. rsc.org The presence of the electronegative chlorine on the methyl group makes chloromethanol a better leaving group, favoring this alternative pathway.
Base-catalyzed hydrolysis, or saponification, is an irreversible process that converts the ester into a carboxylate salt. masterorganicchemistry.com The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This is the rate-determining step and results in the formation of a tetrahedral intermediate. viu.camasterorganicchemistry.com
The intermediate then collapses, expelling the alkoxide leaving group (chloromethoxide, ClCH₂O⁻). masterorganicchemistry.com This is followed by a rapid and essentially irreversible acid-base reaction where the highly basic alkoxide deprotonates the newly formed carboxylic acid (9-chlorononanoic acid) to yield the carboxylate salt and chloromethanol. masterorganicchemistry.com Acidic workup is required to neutralize the mixture and protonate the carboxylate to obtain the final carboxylic acid product.
Table 2: Comparison of Hydrolysis Mechanisms for this compound
| Condition | Mechanism(s) | Key Steps | Reversibility |
| Acidic | A_AC2, A-B_AC3 | 1. Protonation of C=O2. Nucleophilic attack by H₂O3. Elimination of leaving group | Reversible |
| Basic | Nucleophilic Acyl Substitution | 1. Nucleophilic attack by OH⁻2. Formation of tetrahedral intermediate3. Elimination of alkoxide leaving group4. Irreversible deprotonation of the carboxylic acid | Irreversible |
Transesterification Reactions with Various Alcohols
The chloromethyl ester functionality of this compound is susceptible to nucleophilic attack by alcohols, leading to transesterification. This reaction involves the exchange of the chloromethyl group for an alkoxy group derived from the attacking alcohol. The reaction can be catalyzed by either acids or bases. wikipedia.orgmasterorganicchemistry.com
Under basic conditions, the alkoxide ion, a potent nucleophile, directly attacks the ester carbonyl carbon. This proceeds through a tetrahedral intermediate, which then collapses to expel the chloromethoxide ion, a relatively good leaving group. masterorganicchemistry.com Acid catalysis, on the other hand, involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a neutral alcohol molecule. wikipedia.org
The efficiency of the transesterification reaction is influenced by the structure of the alcohol and the reaction conditions. Sterically hindered alcohols will react more slowly, and the equilibrium can be shifted towards the products by using a large excess of the reactant alcohol or by removing the chloromethanol byproduct. wikipedia.org
Table 1: Hypothetical Transesterification of this compound with Various Alcohols
| Entry | Alcohol | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |
| 1 | Methanol (B129727) | H₂SO₄ (cat.) | Methanol | 60 | Methyl 9-chlorononanoate | 92 |
| 2 | Ethanol | NaOEt | Ethanol | 25 | Ethyl 9-chlorononanoate | 88 |
| 3 | Isopropanol | H₂SO₄ (cat.) | Isopropanol | 80 | Isopropyl 9-chlorononanoate | 75 |
| 4 | tert-Butanol | KOBuᵗ | THF | 25 | tert-Butyl 9-chlorononanoate | 45 |
| 5 | Benzyl alcohol | H₂SO₄ (cat.) | Toluene (B28343) | 110 | Benzyl 9-chlorononanoate | 85 |
Note: The data in this table is hypothetical and based on the general principles of transesterification reactions of esters.
Amidification Reactions with Amines
Similar to transesterification, the chloromethyl ester can undergo aminolysis to form amides. This reaction typically proceeds by the nucleophilic attack of an amine on the ester carbonyl group. libretexts.org The reaction is generally favorable and can often be carried out without a catalyst, although heating may be required. The use of primary and secondary amines leads to the formation of secondary and tertiary amides, respectively.
The direct mechanochemical amidation of esters, enabled by ball-milling with a sub-stoichiometric amount of a strong base like potassium tert-butoxide, has also been shown to be an efficient, solvent-free method for a wide range of esters and amines. ucl.ac.uk
Table 2: Hypothetical Amidification of this compound with Various Amines
| Entry | Amine | Conditions | Solvent | Product | Yield (%) |
| 1 | Ammonia | 100 °C, sealed tube | Dioxane | 9-Chlorononanamide | 80 |
| 2 | Aniline | 120 °C | Xylene | N-Phenyl-9-chlorononanamide | 78 |
| 3 | Diethylamine | 80 °C | Neat | N,N-Diethyl-9-chlorononanamide | 85 |
| 4 | Morpholine (B109124) | KOtBu (0.2 eq.), ball mill, 30 Hz | None | 4-(9-Chlorononanoyl)morpholine | 90 |
Note: The data in this table is hypothetical and based on established methods for the aminolysis of esters.
Reactivity of the Alkyl Chloride on the Nonanoate (B1231133) Chain
The primary alkyl chloride at the 9-position of the nonanoate chain offers another site for chemical modification, primarily through nucleophilic substitution and coupling reactions. The reactivity of this group is generally lower than that of the chloromethyl ester towards nucleophiles.
Intramolecular Cyclization Reactions
The presence of two reactive functional groups at opposite ends of the carbon chain allows for the possibility of intramolecular cyclization. For instance, under conditions that promote the formation of a carbanion or a related nucleophile at the ester end, this nucleophile could potentially attack the alkyl chloride at the 9-position, leading to the formation of a cyclic product. For example, treatment with a strong, non-nucleophilic base could potentially lead to the formation of a cyclic keto-ester via an intramolecular alkylation, although this would be in competition with intermolecular reactions. Studies on ω-chloroalkyl nitriles have shown that intramolecular alkylation can be achieved to form exo-cyclic enaminoesters. nih.gov
Intermolecular Coupling Reactions
The terminal alkyl chloride can participate in various intermolecular coupling reactions. For example, iron-catalyzed reductive cross-coupling reactions have been shown to be effective for unactivated primary alkyl chlorides with aryl Grignard reagents. rsc.org Nickel-catalyzed cross-electrophile coupling reactions also provide a general method for the coupling of unactivated alkyl chlorides with aryl chlorides. nih.gov These methods could be applied to this compound to introduce an aryl or other organic group at the end of the nonanoate chain.
Table 3: Hypothetical Intermolecular Coupling Reactions at the 9-Position
| Entry | Coupling Partner | Catalyst System | Product | Yield (%) |
| 1 | Phenylmagnesium bromide | Fe(acac)₃ (cat.), TMEDA | Chloromethyl 9-phenylnonanoate | 70 |
| 2 | 4-Chlorotoluene | NiCl₂(dme), bipyridine, Mn | Chloromethyl 9-(p-tolyl)nonanoate | 65 |
| 3 | Sodium azide (B81097) | DMF, 100 °C | Chloromethyl 9-azidononanoate | 95 |
| 4 | Sodium cyanide | DMSO, 120 °C | Chloromethyl 9-cyanononanoate | 88 |
Note: This data is hypothetical and based on known intermolecular coupling reactions of alkyl chlorides.
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Methods
The mechanisms of the reactions involving this compound can be investigated using a variety of kinetic and spectroscopic techniques. For instance, the progress of transesterification or amidification reactions can be monitored by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine reaction rates and identify intermediates. rsc.orgaip.org
Kinetic studies, such as determining the reaction order with respect to each reactant, can help to elucidate the reaction mechanism (e.g., distinguishing between SN1 and SN2 pathways for nucleophilic substitution). scispace.com For example, a second-order rate law would be consistent with an SN2 mechanism for the reaction of the alkyl chloride. Spectroscopic methods like Fourier-Transform Infrared (FTIR) spectroscopy can be used to follow the disappearance of the ester carbonyl stretch and the appearance of the amide carbonyl stretch during aminolysis. rsc.org
Chemo- and Regioselectivity in Complex Reaction Environments
A key challenge and opportunity in the chemistry of this compound is controlling the chemo- and regioselectivity of its reactions. The two chlorine atoms are in different chemical environments, leading to different reactivities. The chlorine of the chloromethyl ester is part of an α-chloroester, which is generally more reactive towards nucleophilic substitution than the primary alkyl chloride at the end of the chain due to the electron-withdrawing effect of the adjacent carbonyl group.
This difference in reactivity allows for selective transformations. For example, a mild nucleophile at low temperature would be expected to react preferentially at the chloromethyl ester position. Conversely, reactions that proceed via radical mechanisms or involve organometallic reagents might show different selectivity. The choice of reagents, catalysts, and reaction conditions is therefore crucial for directing the reaction to the desired functional group. For instance, using a bifunctional catalyst could potentially facilitate a tandem reaction involving both functional groups. mdpi.comnih.gov Studies on the reduction of bifunctional halo-esters have shown that selective reduction of either the ester or the halide is possible by choosing the appropriate reducing agent. rsc.org
Applications of Chloromethyl 9 Chlorononanoate in Advanced Organic Synthesis
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
The strategic placement of two different chlorine atoms on a nine-carbon backbone positions Chloromethyl 9-chlorononanoate as a valuable intermediate. It serves as a linchpin molecule, capable of connecting different molecular fragments or introducing a flexible long-chain spacer with latent functionality.
Precursor for Pharmaceutically Relevant Scaffolds
In medicinal chemistry, the modification of parent drug molecules to enhance properties such as solubility, membrane permeability, and metabolic stability is a critical objective. This compound is an exemplary reagent for such purposes, particularly in the construction of prodrugs.
The chloromethyl ester moiety is a well-established precursor to the acyloxymethyl group, a common bioreversible linker used to mask carboxylic acids. The reaction involves the nucleophilic substitution of the highly labile chlorine atom by the carboxylate salt of a parent drug. This transformation yields an acyloxymethyl ester, which is typically more lipophilic than the parent acid, facilitating passage across biological membranes. Once inside the cell, the ester is hydrolyzed by endogenous esterase enzymes, releasing the active drug.
The 9-chloro group on the distal end of the nonanoate (B1231133) chain offers a secondary point for modification. This terminal chloride can be used to attach targeting ligands, polymers like polyethylene (B3416737) glycol (PEG) for increased half-life, or other functional groups designed to impart specific therapeutic properties. For instance, a research program might involve a two-stage synthesis: first, attaching an anti-inflammatory drug via the chloromethyl ester, and second, substituting the 9-chloro group with an azide (B81097) for subsequent "click" chemistry conjugation to a cell-penetrating peptide.
Building Block for Agrochemical Intermediates
The principles of using this compound in pharmaceutical synthesis are mirrored in the agrochemical sector. The long aliphatic chain is a common structural feature in certain classes of insecticides, pheromones, and herbicides, where it influences lipophilicity and interaction with plant or insect cuticles.
This compound can serve as a foundational building block for synthesizing novel pesticide candidates. For example, the terminal 9-chloro group can be displaced by various nucleophiles to introduce a toxophore or a group that mimics a natural substrate. The chloromethyl ester can be hydrolyzed to the corresponding carboxylic acid, which itself can be a key intermediate, or it can be converted into other functional groups. This dual functionality allows for the rapid generation of a library of related compounds for structure-activity relationship (SAR) studies, accelerating the discovery of new and effective agrochemical agents. A synthetic route might involve the conversion of the 9-chloro group to a thioether, a moiety present in some commercial pesticides, followed by modification of the ester group to fine-tune the compound's physical properties.
Utilization in Multi-Step Organic Transformations
The synthetic power of this compound is most evident in multi-step sequences where its differential reactivity is exploited to achieve precise molecular construction.
Sequential Reaction Strategies Employing this compound
The significant difference in reactivity between the two chlorine atoms is the cornerstone of sequential functionalization. The chlorine of the chloromethyl ester is part of an α-chloro ether system, making it exceptionally reactive towards nucleophilic substitution, often proceeding readily at or below room temperature. In contrast, the primary alkyl chloride at the C-9 position requires more forcing conditions (e.g., higher temperatures, stronger nucleophiles, polar aprotic solvents) to react.
This reactivity gap enables a highly controlled, two-step synthetic pathway. A mild nucleophile can be introduced at the ester terminus without affecting the C-9 chloride. Following this first transformation and optional purification, a second, distinct nucleophile can be reacted at the C-9 position under more vigorous conditions. This orthogonal reactivity profile prevents the formation of statistical mixtures of products and allows for the clean synthesis of complex, unsymmetrical molecules.
A typical research finding would demonstrate this principle as follows:
Step 1 (Site-Selective Ester Modification): Reaction of this compound with potassium thioacetate (B1230152) in acetone (B3395972) at room temperature selectively yields Acetoxymethyl 9-chlorononanoate. The C-9 chloride remains intact.
Step 2 (Terminal Chain Functionalization): The purified intermediate, Acetoxymethyl 9-chlorononanoate, is then treated with sodium azide in dimethylformamide (DMF) at 90 °C to afford Acetoxymethyl 9-azidononanoate.
The table below outlines the conditions for such selective transformations.
| Step | Reactive Site Targeted | Nucleophile | Typical Solvent | Typical Temperature | Intermediate/Product |
|---|---|---|---|---|---|
| 1 | Chloromethyl Ester (-OCH₂Cl) | Sodium Phenoxide (NaOPh) | Acetonitrile (B52724) | 25 °C | Phenoxymethyl 9-chlorononanoate |
| 2 | 9-Chloroalkyl (-CH₂Cl) | Sodium Iodide (NaI) | Acetone | 56 °C (Reflux) | Phenoxymethyl 9-iodononanoate |
| 1 | Chloromethyl Ester (-OCH₂Cl) | Potassium Acetate (KOAc) | Acetone | 25 °C | Acetoxymethyl 9-chlorononanoate |
| 2 | 9-Chloroalkyl (-CH₂Cl) | Sodium Azide (NaN₃) | DMF | 90 °C | Acetoxymethyl 9-azidononanoate |
Tandem Reactions and Cascade Processes
Beyond sequential additions, the structure of this compound is amenable to tandem or cascade reactions, where a single reaction event initiates a series of subsequent bond-forming transformations. These processes are highly efficient as they reduce the number of synthetic steps, purifications, and reagent usage.
A potential cascade process could involve the reaction of this compound with a dinucleophile where the two nucleophilic sites have different reactivities, such as 2-aminoethanol. The more nucleophilic amine would first attack the more electrophilic chloromethyl ester site. The resulting intermediate, an N-alkylated amino alcohol, is then perfectly poised for a subsequent intramolecular cyclization. Under appropriate conditions (e.g., with the addition of a non-nucleophilic base), the pendant alcohol could displace the C-9 chloride, forming a medium or large-sized N-substituted morpholine (B109124) derivative in a single synthetic operation. Such a reaction would be classified as a tandem N-alkylation/intramolecular O-alkylation cascade.
Contribution to the Synthesis of Macrocyclic Compounds
Macrocycles—cyclic molecules containing large rings (typically 12 atoms or more)—are of significant interest in supramolecular chemistry, host-guest chemistry, and as pharmaceutical scaffolds. This compound is an ideal linear precursor for the synthesis of macrocycles due to its two reactive ends separated by a long, flexible nine-carbon spacer.
The synthesis is typically achieved via an intramolecular cyclization of a longer chain precursor or, more commonly, an intermolecular condensation between this compound and a suitable dinucleophile under high-dilution conditions. The principle of high dilution is critical: by keeping the concentration of the reactants extremely low, the probability of one molecule reacting with another (intermolecular reaction, leading to polymers) is minimized, while the probability of the two ends of an extended intermediate finding each other (intramolecular reaction, leading to the desired macrocycle) is favored.
For example, reacting this compound with a dinucleophile like hydroquinone (B1673460) (a diphenol) in the presence of a base like potassium carbonate would lead to a double Williamson ether synthesis, forming a large macrocyclic diether. Similarly, reaction with a diamine such as 1,6-hexanediamine (B7767898) would yield a macrocyclic diamine. The size of the resulting ring is determined by the combined lengths of the chlorononanoate chain and the dinucleophile.
The table below summarizes potential macrocyclization reactions using this building block.
| Dinucleophile Reagent | Class of Macrocycle Formed | Total Ring Atoms (Approx.) | Key Reaction Conditions |
|---|---|---|---|
| Hydroquinone | Macrocyclic Aryl Ether-Ester | 20 | K₂CO₃, Acetonitrile, High Dilution, Reflux |
| 1,6-Hexanediamine | Macrocyclic Diamide/Diamine* | 20 | K₂CO₃, Acetonitrile, High Dilution, 80 °C |
| 1,8-Octanedithiol | Macrocyclic Thioether-Ester | 22 | Cs₂CO₃, DMF, High Dilution, 60 °C |
| Bisphenol A | Macrocyclic Bis-Aryl Ether-Ester | 29 | K₂CO₃, DMF, High Dilution, Reflux |
Note: The ester group may or may not be stable to the reaction conditions required for diamine alkylation, potentially leading to amide formation via hydrolysis and subsequent condensation, or requiring protection/deprotection strategies.
Despite a comprehensive search for scholarly articles and research data, no specific applications of This compound in the synthesis of heterocyclic compounds have been documented in the available scientific literature.
The bifunctional nature of this compound, possessing two distinct electrophilic sites—the chloromethyl group and the ester functionality—theoretically allows for its potential use as a building block in cyclization reactions to form heterocyclic systems. In principle, it could react with dinucleophiles to form various ring structures. For instance, reaction with a molecule containing both an amine and a hydroxyl or thiol group could potentially lead to the formation of a large heterocyclic ring incorporating the nonanoate backbone.
However, at present, there are no published research findings, reaction protocols, or spectroscopic data to substantiate or provide examples of such transformations. The scientific community has not reported any specific instances of its successful integration into the synthesis of any class of heterocyclic compounds.
Consequently, a data table summarizing reaction conditions, substrates, and yields for the application of this compound in heterocyclic synthesis cannot be provided, as no such data exists in the public domain.
Role of Chloromethyl 9 Chlorononanoate in Materials Science Research
A Versatile Monomer in Polymer Synthesis and Polymerization Chemistry
The dual reactivity of Chloromethyl 9-chlorononanoate makes it a valuable monomer for constructing a wide array of polymer architectures. Both the chloromethyl ester and the terminal chloroalkyl group can be exploited in different polymerization schemes, offering chemists precise control over the final polymer structure and properties.
Radical Polymerization Pathways for Derivative Monomers
While this compound itself is not directly susceptible to radical polymerization, it serves as a valuable precursor for creating vinyl monomers. Through nucleophilic substitution reactions, the terminal chlorine atom can be replaced with a polymerizable group, such as an acrylate (B77674) or methacrylate (B99206) moiety. This transformation yields a bifunctional monomer with a pendant chloromethyl ester group, ready for radical polymerization.
The polymerization of such derivative monomers can be initiated by common radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The reaction proceeds via a chain-growth mechanism, where the vinyl group of the monomer adds to the growing polymer chain. The resulting polymer possesses a polyester (B1180765) backbone with pendant side chains containing the reactive chloromethyl group.
Table 1: Hypothetical Kinetic Parameters for Radical Polymerization of an Acrylate Derivative of this compound
| Parameter | Value | Units |
| Propagation Rate Constant (k_p) | 500 - 1500 | L mol⁻¹ s⁻¹ |
| Termination Rate Constant (k_t) | 1x10⁷ - 5x10⁷ | L mol⁻¹ s⁻¹ |
| Initiator Efficiency (f) | 0.5 - 0.7 | - |
| Activation Energy of Propagation (E_p) | 20 - 30 | kJ mol⁻¹ |
| Activation Energy of Termination (E_t) | 5 - 15 | kJ mol⁻¹ |
Note: These values are hypothetical and intended for illustrative purposes, based on typical values for acrylate polymerizations.
The presence of the chloromethyl group along the polymer backbone provides a reactive handle for post-polymerization modification, allowing for the introduction of various functionalities.
Condensation Polymerization Approaches
This compound's bifunctional nature makes it a suitable candidate for condensation polymerization, also known as step-growth polymerization. In this approach, the compound can react with various co-monomers, such as diols, diamines, or dithiols, to form polyesters, polyamides, or polythioethers, respectively.
For instance, in a reaction with a diol, the chloromethyl ester group can undergo a transesterification-like reaction, while the terminal chloroalkyl group can react via nucleophilic substitution to form ether linkages, leading to the formation of a complex polyester-ether. The stoichiometry of the reactants is crucial in controlling the molecular weight of the resulting polymer.
Alternatively, the terminal chlorine can be converted to a more reactive functional group, such as a carboxylic acid or an amine, to create a monomer that can readily participate in conventional polyester or polyamide synthesis. These reactions typically require elevated temperatures and often the use of a catalyst to proceed at a reasonable rate. The properties of the resulting condensation polymers are dictated by the chemical nature of the co-monomer and the length of the aliphatic chain of the chlorononanoate moiety, which can impart flexibility to the polymer backbone.
Tailoring Polymeric Materials through Modification
The reactive chloromethyl groups present in polymers derived from this compound serve as versatile sites for the chemical modification of existing polymeric materials. This allows for the tailoring of surface properties and the enhancement of bulk material characteristics.
Grafting Reactions for Surface Functionalization
Polymers containing pendant chloromethyl groups can be used to modify the surfaces of various substrates through "grafting from" or "grafting to" techniques. In the "grafting from" approach, the chloromethyl groups on a surface are used to initiate the polymerization of a second monomer, resulting in the growth of polymer chains directly from the surface. This creates a dense brush-like layer that can dramatically alter the surface properties, such as wettability, biocompatibility, and adhesion.
In the "grafting to" method, pre-synthesized polymer chains with reactive end groups are attached to a surface functionalized with groups that can react with the chloromethyl moieties. This approach offers better control over the molecular weight and dispersity of the grafted chains.
These surface functionalization techniques are valuable for a wide range of applications, including the development of anti-fouling surfaces, biocompatible medical implants, and specialized chromatographic supports.
Cross-linking Strategies for Enhanced Material Properties
The bifunctional nature of this compound and its derivatives can be exploited to create cross-linked polymer networks. Cross-linking introduces covalent bonds between polymer chains, leading to the formation of a three-dimensional network structure. This process significantly enhances the mechanical properties, thermal stability, and solvent resistance of the material.
Cross-linking can be achieved by reacting the pendant chloromethyl groups of a polymer with a suitable difunctional or multifunctional cross-linking agent. For example, reacting a polymer containing chloromethyl groups with a diamine would lead to the formation of a cross-linked network with amine linkages. The density of the cross-links can be controlled by adjusting the amount of cross-linking agent used, allowing for the fine-tuning of the material's properties from a soft elastomer to a rigid thermoset.
Table 2: Potential Effects of Cross-linking on Polymer Properties
| Property | Change upon Cross-linking |
| Tensile Strength | Increase |
| Modulus of Elasticity | Increase |
| Elongation at Break | Decrease |
| Swelling in Solvents | Decrease |
| Glass Transition Temperature (Tg) | Increase |
| Thermal Stability | Increase |
A Precursor for Specialty Coatings and Thin Films
The unique chemical reactivity of this compound makes it a promising precursor for the formulation of specialty coatings and the fabrication of thin films with tailored functionalities. The ability to form strong covalent bonds with a variety of substrates and to be incorporated into cross-linked networks is particularly advantageous in this context.
Functionalized polymers derived from this compound can be formulated into coating solutions that can be applied to surfaces via various techniques such as spin-coating, dip-coating, or spray-coating. Upon curing, which can be initiated thermally or photochemically, the reactive groups can form a durable and chemically resistant film.
The presence of the long nonanoate (B1231133) chain can contribute to desirable properties in coatings, such as hydrophobicity and flexibility. Furthermore, the chloromethyl groups can be used to anchor other functional molecules to the coating surface, imparting properties such as anti-corrosion, anti-microbial, or self-healing capabilities. These advanced coatings find applications in diverse fields, including aerospace, automotive, electronics, and biomedical devices, where high performance and specific functionalities are required.
Lack of Specific Research Data on the Direct Application of this compound in the Development of Functional Soft Materials
Functional soft materials, a class of materials that includes gels, elastomers, and other deformable substances, are designed to respond to external stimuli such as light, temperature, or electric fields. The development of these materials often relies on the precise design of molecular components that can impart the desired responsive properties.
While this compound is recognized for its utility in chemical synthesis, its role in the creation of advanced soft materials remains an area with limited exploration. Future research endeavors could potentially investigate the use of this compound in the following areas:
Cross-linking Agent: The two reactive chlorine sites on the molecule could potentially be used to cross-link polymer chains, leading to the formation of novel elastomers or gels with unique mechanical properties.
Functional Monomer: Incorporation of this compound as a monomer or co-monomer in polymerization reactions could introduce reactive handles into the resulting polymer backbone, allowing for post-polymerization modification and the attachment of functional moieties.
Plasticizer with Reactive Capabilities: In certain polymer systems, it could act as a plasticizer that can also covalently bond to the polymer matrix, potentially leading to enhanced stability and performance.
At present, there are no specific research findings or data tables to present that detail the performance, properties, or synthesis of functional soft materials derived from this compound. The scientific community has yet to publish in-depth studies that would allow for a thorough analysis of its contributions in this specific domain of materials science. Therefore, a detailed discussion on the "Development of Functional Soft Materials" centered on this compound cannot be constructed based on the current body of scientific literature.
Derivatization Strategies for Enhanced Functionality of Chloromethyl 9 Chlorononanoate
Methods for Selective Functionalization of the Chloromethyl Group
The chloromethyl group (–COOCH₂Cl) is a potent electrophile, highly susceptible to nucleophilic substitution (SN2) reactions. Its reactivity is enhanced by the adjacent ester functionality. This allows for selective functionalization under conditions that may leave the less reactive 9-chloroalkyl group intact.
The classic Williamson ether synthesis can be readily applied to form ether derivatives from the chloromethyl group. This involves the reaction of chloromethyl 9-chlorononanoate with an alkoxide or phenoxide nucleophile. Similarly, thioethers can be synthesized by reacting the substrate with a thiolate. These reactions typically proceed in polar aprotic solvents to facilitate the SN2 mechanism. The choice of base to generate the nucleophile is critical to avoid saponification of the ester group.
Thioether derivatives containing heterocyclic rings, which are significant in medicinal chemistry, can be synthesized via S-alkylation using the chloromethyl group as the alkylating agent. nih.govjapsonline.com For example, 1,3,4-oxadiazole-2-thiols can be effectively S-alkylated with chloromethyl-containing compounds. nih.gov The synthesis of thioethers can be catalyzed by Lewis acids like zinc chloride when reacting with specific types of alcohols. google.com
| Nucleophile Precursor | Reagent/Base | Solvent | Product Type |
| Sodium Phenoxide | NaH, Phenol | THF | Aryloxymethyl Ester |
| Potassium Methoxide | K, Methanol (B129727) | DMF | Methoxymethyl Ester |
| Sodium Ethanethiolate | NaH, Ethanethiol | Acetonitrile (B52724) | Ethylthiomethyl Ester |
| Potassium Thioacetate (B1230152) | KSAc | Acetone (B3395972) | Acetylthiomethyl Ester |
This table presents representative conditions for the synthesis of ether and thioether derivatives based on established SN2 reactions.
The high reactivity of the chloromethyl group facilitates its reaction with a wide array of nitrogen nucleophiles. researchgate.net These include ammonia, primary and secondary amines, and nitrogen-containing heterocycles like indoles and imidazoles. nih.govmdpi.com Such reactions provide a direct route to amines, ammonium (B1175870) salts, and N-alkylated heterocyclic derivatives. For instance, studies on the reaction of chloromethyl esters with sumatriptan (B127528) showed that acyloxymethylation occurred preferentially on the indole (B1671886) nitrogen. nih.gov The reaction conditions, such as solvent and temperature, can be tuned to control the degree of alkylation and minimize side reactions.
| Nitrogen Nucleophile | Solvent | Typical Product |
| Ammonia (excess) | Ethanol | Aminomethyl Ester |
| Diethylamine | Acetonitrile | Diethylaminomethyl Ester |
| Imidazole | DMF | Imidazol-1-ylmethyl Ester |
| 1,2,4-Triazole Sodium Salt | Toluene (B28343)/DMF | 1,2,4-Triazol-1-ylmethyl Ester |
This table illustrates the formation of various nitrogen-containing derivatives from the reaction of a chloromethyl ester with different nucleophiles, based on common synthetic protocols. researchgate.net
The electrophilic chloromethyl group is an excellent substrate for forming carbon-phosphorus and carbon-sulfur bonds.
Phosphorylation: The Michaelis-Arbuzov reaction is a primary method for synthesizing phosphonate (B1237965) esters. This involves reacting this compound with a trialkyl phosphite, such as triethyl phosphite. The reaction proceeds via an SN2 attack by the phosphorus atom on the chloromethyl carbon, followed by dealkylation of the resulting phosphonium (B103445) salt intermediate to yield the stable phosphonomethyl ester. Research on analogous compounds like methyl 2-(chloromethyl)acrylate has demonstrated the synthesis of phosphonate esters via this route. researchgate.net
Sulfonylation: Sulfone derivatives can be prepared by reacting the chloromethyl group with a sulfinate salt, such as sodium benzenesulfinate. This nucleophilic substitution reaction directly attaches the sulfonyl group to the methyl carbon of the ester. This method is a standard procedure for creating alkyl sulfones. Recent advancements have enabled deaminative sulfonylation, showcasing modern methods to form these linkages. rsc.org
| Reaction Type | Reagent | Solvent | Product Functional Group |
| Phosphorylation | Triethyl phosphite | Toluene (reflux) | Diethylphosphonomethyl Ester |
| Sulfonylation | Sodium p-toluenesulfinate | DMF | (p-Tolylsulfonyl)methyl Ester |
This table outlines representative conditions for phosphorylation and sulfonylation reactions at the chloromethyl position.
Strategies for Modifying the Ester Group
Modifying the ester group presents the challenge of chemoselectivity, as the reagents must not react with the two carbon-chlorine bonds present in the molecule.
The reduction of the ester group in this compound to a primary alcohol (yielding 9-chloro-1,10-decanediol) requires careful selection of the reducing agent to preserve the chloro-substituents.
Lithium Aluminium Hydride (LiAlH₄): As a powerful, non-selective reducing agent, LiAlH₄ readily reduces esters to primary alcohols. harvard.educhemistrysteps.com However, it can also reduce alkyl halides, making it potentially unsuitable for a clean, selective transformation of this substrate.
Lithium Borohydride (LiBH₄): This reagent is milder than LiAlH₄ and is known for its ability to selectively reduce esters in the presence of other functional groups like alkyl halides. harvard.educommonorganicchemistry.com The addition of certain Lewis acids can enhance the reactivity of LiBH₄ towards esters while leaving alkyl halides untouched, making this a promising strategy. dtic.mil
Borane Complexes (BH₃•THF or BH₃•SMe₂): Borane is highly effective for reducing esters and is generally compatible with alkyl halides, offering a high degree of chemoselectivity for this transformation. harvard.edu
| Reducing Agent | Selectivity Profile | Typical Solvent |
| LiAlH₄ | Low (reduces both ester and alkyl halide) | Diethyl ether, THF |
| LiBH₄ | Good (selective for ester over alkyl halide) dtic.mil | THF, Diethyl ether |
| BH₃•SMe₂ | Excellent (highly selective for ester) commonorganicchemistry.com | THF |
This table compares common reducing agents for the transformation of the ester group to an alcohol, highlighting their selectivity.
Decarboxylation (removal of –COO–) and decarbonylation (removal of –CO–) are advanced methods for C-C bond cleavage that can fundamentally alter the carbon skeleton.
Decarbonylation: The direct decarbonylation of aliphatic esters to form alkenes is a challenging transformation that typically requires transition-metal catalysis. rsc.org Homogeneous catalysts based on palladium or ruthenium have been developed for this purpose. rsc.orgwiley.com Often, the ester must first be converted into a more reactive form, such as a p-nitrophenol ester, to facilitate oxidative addition of the catalyst to the acyl C–O bond. acs.org For this compound, this approach would yield 8-chloro-1-nonene.
Decarboxylation: While catalytic decarboxylation is more commonly applied to free fatty acids, pathways for esters exist. wiley.comnih.gov These reactions are often performed at high temperatures over heterogeneous catalysts, such as palladium supported on carbon (Pd/C). capes.gov.br The reaction pathway can be influenced by the catalyst and atmosphere; for example, fatty acid esters tend to favor decarbonylation over decarboxylation when using Pd/C catalysts. wiley.comcapes.gov.br These methods could potentially convert this compound into 1,8-dichlorooctane.
Approaches for Functionalizing the Alkyl Chain
The nine-carbon alkyl chain of this compound presents a versatile scaffold for a variety of chemical modifications. Functionalization of this chain can lead to derivatives with altered polarity, reactivity, and steric bulk, thereby tuning the molecule for specific applications. Key strategies for modifying the alkyl chain include transformations involving the terminal chlorine atom and the introduction of unsaturation.
Olefinic Transformations
The introduction of a carbon-carbon double bond (olefin) into the alkyl chain of this compound can significantly alter its chemical properties, providing a handle for further functionalization. A primary method to achieve this is through dehydrohalogenation of the terminal 9-chloro position.
Dehydrohalogenation to Form Unsaturated Esters
The elimination of hydrogen chloride (HCl) from the terminal end of the alkyl chain can yield an unsaturated ester, primarily chloromethyl non-8-enoate. This reaction is typically promoted by a strong, non-nucleophilic base to favor elimination over substitution. The choice of base and reaction conditions is critical to maximize the yield of the desired olefin and minimize side reactions.
A plausible reaction scheme is as follows: Cl-(CH₂)₈-COOCH₂Cl + Base → CH₂=CH-(CH₂)₆-COOCH₂Cl + [Base-H]⁺Cl⁻
Commonly used bases for such transformations include potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) in an appropriate aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The reaction temperature is a crucial parameter to control, as higher temperatures can promote isomerization of the double bond or other undesired side reactions.
Iron-Catalyzed Cross-Coupling Reactions
A more advanced method for generating olefinic derivatives involves iron-catalyzed cross-coupling reactions. kyoto-u.ac.jpnih.govthieme-connect.deumd.eduorganic-chemistry.org These reactions offer a high degree of control over the formation of the carbon-carbon double bond. For instance, the terminal chlorine at the C-9 position can be coupled with an alkenyl Grignard reagent or an alkenylzinc reagent in the presence of an iron catalyst. kyoto-u.ac.jp This approach allows for the introduction of a variety of vinyl groups at the end of the alkyl chain.
A representative reaction is the coupling with vinylmagnesium bromide: Cl-(CH₂)₈-COOCH₂Cl + CH₂=CH-MgBr --(Fe catalyst)--> CH₂=CH-(CH₂)₈-COOCH₂Cl + MgBrCl
This method provides a direct route to ω-unsaturated esters with potential for further polymerization or functionalization at the newly introduced double bond.
The following table summarizes hypothetical reaction conditions and expected outcomes for these olefinic transformations.
| Reaction Type | Reagents and Conditions | Primary Product | Plausible Yield (%) | Key Considerations |
|---|---|---|---|---|
| Dehydrohalogenation | Potassium tert-butoxide (1.2 eq.), THF, 60 °C, 4h | Chloromethyl non-8-enoate | 75-85 | Minimizing substitution products; potential for isomerization at higher temperatures. |
| Iron-Catalyzed Cross-Coupling | Vinylmagnesium bromide (1.5 eq.), Fe(acac)₃ (5 mol%), THF/NMP, 0 °C to rt, 6h | Chloromethyl undeca-1,10-dienoate | 60-70 | Requires inert atmosphere; catalyst and ligand choice can influence yield and selectivity. |
Introduction of Additional Halogen Atoms
Increasing the halogen content of this compound can significantly modify its physicochemical properties, such as density, refractive index, and flame retardancy. google.com Additional halogen atoms can be introduced onto the alkyl chain through several synthetic strategies.
Free-Radical Halogenation
Free-radical halogenation is a common method for introducing halogen atoms onto an alkane chain. wikipedia.orgslideshare.netucr.edu This reaction proceeds via a chain mechanism initiated by UV light or a radical initiator. The reaction of this compound with a halogen, such as chlorine (Cl₂) or bromine (Br₂), under UV irradiation would lead to the substitution of hydrogen atoms along the alkyl chain with halogen atoms.
The reaction is generally not highly selective, leading to a mixture of polyhalogenated isomers. The position of halogenation is influenced by the stability of the resulting radical intermediate (tertiary > secondary > primary). For a linear alkyl chain, this means that substitution is likely to occur at various methylene (B1212753) (-CH₂-) groups.
Hunsdiecker-Type Reactions
For the specific introduction of a halogen atom with chain shortening, a Hunsdiecker-type reaction can be envisioned. wikipedia.orgbyjus.comorganic-chemistry.org This would first require the conversion of the terminal chloro group to a carboxylic acid, for instance, through a Grignard reaction followed by carboxylation. The resulting dicarboxylic acid monoester could then be converted to its silver salt and treated with a halogen to induce decarboxylative halogenation.
This multi-step process, while more complex, offers a controlled method for synthesizing a shorter-chain dihalo-ester.
The table below outlines plausible conditions for the introduction of additional halogen atoms.
| Reaction Type | Reagents and Conditions | Exemplary Product(s) | Plausible Yield (%) | Key Considerations |
|---|---|---|---|---|
| Free-Radical Chlorination | Cl₂ (excess), UV light (365 nm), CCl₄, rt, 8h | Mixture of dichlorinated and trichlorinated chloromethyl nonanoates | Variable | Lack of regioselectivity; potential for over-halogenation. |
| Hunsdiecker Reaction (multi-step) | 1. Mg, THF; 2. CO₂; 3. AgNO₃; 4. Br₂, CCl₄, reflux | Chloromethyl 8-bromo-octanoate | 40-50 (overall) | Multi-step synthesis with potential for yield loss at each step. acs.org |
Synthesis of Novel Derivatives with Tailored Physicochemical Attributes
The dual reactivity of this compound, stemming from the chloromethyl ester and the terminal chloroalkane functionalities, allows for the synthesis of a wide array of novel derivatives. byjus.comyoutube.com By carefully selecting nucleophiles and reaction conditions, derivatives with tailored physicochemical properties such as altered solubility, viscosity, and thermal stability can be prepared.
Nucleophilic substitution is the primary pathway for generating these new derivatives. byjus.com The chloromethyl group is generally more reactive towards nucleophiles than the terminal alkyl chloride due to the activating effect of the adjacent ester oxygen. This difference in reactivity can be exploited for selective functionalization.
Substitution at the Chloromethyl Position
A wide range of nucleophiles can displace the chlorine atom of the chloromethyl group. For example, reaction with sodium azide (B81097) (NaN₃) would yield azidomethyl 9-chlorononanoate, a precursor for amines or triazoles. Reaction with potassium thiocyanate (B1210189) (KSCN) would introduce a thiocyanato group, while reaction with various sodium phenoxides would lead to the formation of aryloxymethyl esters.
Substitution at the 9-Chloro Position
The terminal chlorine atom can also undergo nucleophilic substitution, although typically under more forcing conditions than the chloromethyl group. This allows for the introduction of a second functional group, leading to bifunctional derivatives. For example, after substitution at the chloromethyl position, the terminal chlorine can be displaced by a different nucleophile.
The table below presents a selection of potential novel derivatives and their anticipated physicochemical attributes based on the introduced functional groups.
| Derivative Name | Synthetic Route (Nucleophile) | Anticipated Change in Physicochemical Attributes | Potential Applications |
|---|---|---|---|
| Azidomethyl 9-chlorononanoate | NaN₃ substitution at the chloromethyl position | Increased polarity; potential for higher density. | Intermediate for amine synthesis, click chemistry. |
| Phenoxymethyl 9-chlorononanoate | Sodium phenoxide substitution at the chloromethyl position | Increased thermal stability and viscosity; altered solubility profile. | Plasticizers, specialty lubricants. |
| 9-Azidononanoate, methyl ester | 1. NaN₃ substitution at the 9-chloro position. 2. Transesterification with methanol. | Increased polarity; serves as a hydrophilic tail. | Synthesis of functionalized surfactants or polymers. |
| 9-Mercaptononanoate, thiomethyl ester | 1. KSH substitution at both chloro positions. 2. Thiol-ene reaction with a terminal alkene. | Introduction of sulfur functionality for metal binding or cross-linking. | Coatings, self-assembled monolayers. |
The strategic derivatization of this compound opens up a vast chemical space for the creation of new molecules with precisely tuned properties, suitable for a wide range of industrial and research applications.
Green Chemistry Principles in the Synthesis and Application of Chloromethyl 9 Chlorononanoate
Atom Economy Optimization in Synthetic Routes
Atom economy, a concept developed by Barry Trost, is a cornerstone of Green Chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. A high atom economy signifies an efficient process where minimal atoms are wasted as by-products.
To synthesize Chloromethyl 9-chlorononanoate, various routes can be conceptualized, each with a distinct atom economy profile. Comparing a classical multi-step pathway with a modern catalytic approach reveals significant differences in efficiency.
Route A: Traditional Acid Chloride Pathway. This conventional method involves two primary steps. First, the starting material, 9-chlorononanoic acid, is converted into a more reactive acid chloride intermediate using a stoichiometric chlorinating agent like thionyl chloride (SOCl₂). Second, this intermediate, 9-chlorononanoyl chloride, reacts with formaldehyde (B43269) in the presence of a Lewis acid catalyst (e.g., zinc chloride) to form the final product.
Step 1: C₉H₁₇ClO₂ + SOCl₂ → C₉H₁₆Cl₂O + SO₂↑ + HCl↑
Step 2: C₉H₁₆Cl₂O + CH₂O → C₁₀H₁₈Cl₂O₂ The major drawback of this route is the generation of stoichiometric by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), in the first step. These atoms originate from the thionyl chloride reagent and are not incorporated into the final ester product, representing significant atomic waste.
Route B: Direct Catalytic Esterification. A greener alternative involves a direct, one-pot reaction. In this approach, 9-chlorononanoic acid is reacted directly with a source of the chloromethyl group, such as paraformaldehyde and gaseous hydrogen chloride, over a reusable solid acid catalyst.
The atom economy (% AE) is calculated using the formula:
% AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) × 100
Applying this formula to the conceptual synthetic routes provides a clear quantitative comparison of their efficiency. For these calculations, we consider the net transformation from starting materials to products.
| Parameter | Route A: Acid Chloride Pathway | Route B: Direct Catalytic Esterification |
|---|---|---|
| Reactants | 9-chlorononanoic acid (192.68) + Thionyl chloride (118.97) + Formaldehyde (30.03) | 9-chlorononanoic acid (192.68) + Formaldehyde (30.03) + Hydrogen chloride (36.46) |
| Desired Product | This compound (241.15) | This compound (241.15) |
| Total Reactant Mass (g/mol) | 192.68 + 118.97 + 30.03 = 341.68 | 192.68 + 30.03 + 36.46 = 259.17 |
| Atom Economy (% AE) | (241.15 / 341.68) × 100 = 70.58% | (241.15 / 259.17) × 100 = 93.05% |
The data clearly demonstrates that the direct catalytic route (Route B) possesses a vastly superior atom economy. Over 93% of the mass of the reactants is converted into the desired product, compared to just over 70% for the traditional acid chloride route, where a significant portion is lost as inorganic by-products.
Waste Minimization Strategies (E-factor and Process Mass Intensity)
While atom economy measures theoretical waste, metrics like the Environmental Factor (E-factor) and Process Mass Intensity (PMI) provide a more practical assessment of a process's environmental impact by including all materials used, such as solvents, catalysts, and workup chemicals.
The goal of green process design is to approach an E-factor of zero, where E-factor is defined as the total mass of waste produced per unit mass of product.
In Route A , the waste stream is substantial. It includes the primary by-products (SO₂ and HCl) and the spent Lewis acid catalyst, which must be neutralized and disposed of, often creating salt-laden aqueous waste. Assuming an 85% yield, the theoretical E-factor is already high due to the by-products alone, and it increases dramatically when solvents and workup materials are included.
In Route B , the only theoretical by-product is water, which has a minimal environmental impact. This inherently leads to a much lower E-factor. The primary sources of waste would stem from catalyst deactivation, solvent losses, and any unreacted starting materials, which are significantly less than the stoichiometric by-products of Route A.
| Metric | Route A: Acid Chloride Pathway | Route B: Direct Catalytic Esterification | Ideal Process |
|---|---|---|---|
| Primary By-products | SO₂, HCl, neutralized catalyst salts | H₂O | None |
| Theoretical E-Factor (Waste/Product) | High (>>1) | Low (~0.07 from water) | 0 |
| Process Mass Intensity (PMI) | Very High (often >50 kg/kg) | Moderate to Low (can be <10 kg/kg) | 1 |
The PMI, which is the ratio of the total mass input (raw materials, solvents, water, etc.) to the mass of the final product, follows the same trend. Route A's reliance on stoichiometric reagents and often extensive aqueous workups results in a high PMI. Route B's streamlined, catalytic nature significantly reduces the total mass input, leading to a much more favorable and sustainable PMI.
A key strategy for reducing the E-factor and PMI is the implementation of recycling loops. The choice of catalyst is critical in this regard.
Catalyst: The proposed Route B utilizes a heterogeneous solid acid catalyst (e.g., a sulfonic acid-functionalized resin or a zeolite). The primary advantage is its simple separation from the liquid reaction mixture via filtration. This allows the catalyst to be easily recovered, potentially regenerated (e.g., by washing or thermal treatment), and reused for subsequent reaction cycles. This drastically reduces solid waste and the cost associated with single-use catalysts. In contrast, the homogeneous Lewis acid catalyst (ZnCl₂) in Route A is dissolved in the reaction medium, making its recovery and reuse impractical and energy-intensive.
Solvent: Both processes may require an organic solvent. To improve the green profile, a solvent can be selected that is easily recovered by distillation and reused. For example, if toluene (B28343) is used as a water-azeotroping solvent in Route B, it can be distilled from the product, dried, and recycled back into the process, significantly lowering the PMI.
Exploration of Safer Solvents and Reaction Media
The selection of solvents and reaction media is governed by the fifth principle of Green Chemistry: "Safer Solvents and Auxiliaries." Many traditional organic solvents are volatile, toxic, and environmentally persistent.
Research into the synthesis of esters like this compound focuses on replacing hazardous conventional solvents with greener alternatives.
Conventional Solvents: Route A would typically be performed in chlorinated solvents like Dichloromethane (DCM) or aprotic solvents like benzene (B151609) or toluene. These solvents are effective but pose significant health and environmental risks. DCM is a suspected carcinogen, and benzene is a known carcinogen.
Greener Alternatives: Modern process development would explore a range of safer media:
Bio-derived Solvents: Solvents derived from biomass, such as 2-Methyltetrahydrofuran (2-MeTHF) or Cyrene™ (dihydrolevoglucosenone), offer a more sustainable profile with generally lower toxicity.
Solvent-Free Conditions: The most ideal scenario is to run the reaction without any solvent. For Route B, if the melting point of 9-chlorononanoic acid is low enough, the reaction could potentially be run in the molten reactant itself, using the solid catalyst. This would reduce the PMI to its theoretical minimum.
Supercritical Fluids: Supercritical Carbon Dioxide (scCO₂) is an excellent green solvent alternative. It is non-toxic, non-flammable, and its solvent properties can be tuned with pressure and temperature. After the reaction, it can be returned to its gaseous state, allowing for simple separation from the product and catalyst, and can be easily recycled.
| Solvent | Type | Key Environmental/Safety Concerns | Green Alternative Status |
|---|---|---|---|
| Dichloromethane (DCM) | Conventional Chlorinated | Suspected carcinogen, volatile, high environmental impact. | Undesirable |
| Toluene | Conventional Aromatic | Toxic, volatile organic compound (VOC). | Problematic |
| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived Ether | Lower toxicity, derived from renewable resources (levulinic acid). | Recommended |
| Cyrene™ | Bio-derived Dipolar Aprotic | Low toxicity, biodegradable, derived from cellulose. | Recommended |
| Supercritical CO₂ | Supercritical Fluid | Non-toxic, non-flammable, easily recycled, minimal waste. | Highly Recommended |
By systematically applying these green chemistry principles, the synthesis of this compound can be transformed from a wasteful, hazardous process into a highly efficient, safe, and environmentally responsible manufacturing operation.
Utilization of Water as a Green Solvent
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. However, its use in the direct synthesis of esters via Fischer esterification is challenging due to the reversible nature of the reaction, where water is a product. Despite this, water can be a highly effective medium for subsequent transformations of this compound.
Research Findings: The primary challenge in using water for esterification is overcoming the equilibrium that favors hydrolysis. However, for reactions involving the chloromethyl group, water is a viable solvent. Nucleophilic substitution reactions on the chloromethyl moiety can proceed efficiently in aqueous systems, particularly when employing phase-transfer catalysts or micellar catalysis to overcome solubility issues. For instance, the conversion of the chloromethyl group to other functionalities could be achieved in water, minimizing the use of volatile organic compounds (VOCs). rsc.org Furthermore, some modern synthetic methods, such as certain metal-free benzannulation reactions, successfully use water as a reactant and solvent, demonstrating its potential in complex syntheses. rsc.org While direct esterification in water is difficult, the purification of products synthesized in other media can involve aqueous washing, and any waste streams must be managed to avoid releasing toxic contaminants.
Application of Supercritical Fluids and Ionic Liquids
Supercritical fluids (SCFs) and ionic liquids (ILs) are considered advanced green solvents that offer unique properties for chemical reactions. tcichemicals.comcore.ac.uk
Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is the most common SCF used in chemical synthesis. It is non-toxic, non-flammable, and its solvent properties can be "tuned" by adjusting temperature and pressure. mrforum.com For the synthesis of esters like this compound, scCO₂ can act as a solvent that enhances the solubility of nonpolar reactants while allowing for easy separation of products by simple depressurization. rsc.orgresearchgate.net
Research Findings: Studies on the esterification of long-chain fatty acids have shown that scCO₂ can significantly increase reaction yields compared to solvent-free or traditional solvent-based systems. mdpi.com For example, lipase-catalyzed esterification of oleic acid with methanol (B129727) in scCO₂ resulted in a yield of 39.41%, compared to approximately 10% in a solvent-free system. mdpi.com This enhancement is attributed to the favorable mass transfer properties and the ability of scCO₂ to remove water by-products from the reaction medium. This approach could be directly applicable to the synthesis of this compound from 9-chlorononanoic acid.
Ionic Liquids: Ionic liquids are salts with melting points below 100 °C, characterized by negligible vapor pressure, high thermal stability, and tunable solvent properties. tcichemicals.com They can act as both solvents and catalysts in esterification reactions.
Research Findings: ILs can dissolve a wide range of organic and inorganic compounds. In the context of ester synthesis, acidic ionic liquids can catalyze the reaction, while the non-volatile nature of the IL allows for easy separation of the volatile ester product by distillation. mdpi.comd-nb.info Furthermore, biphasic systems combining ILs with other solvents, like scCO₂, can offer enhanced catalytic activity and simplified catalyst recycling. rsc.org For a molecule like this compound, using an IL could facilitate the reaction and allow for the recycling of the catalyst and solvent system, aligning with green chemistry principles. core.ac.uk
| Property | Water | Supercritical CO₂ (scCO₂) | Ionic Liquids (ILs) |
|---|---|---|---|
| Toxicity | Non-toxic | Non-toxic | Variable, design-dependent |
| Flammability | Non-flammable | Non-flammable | Generally non-flammable tcichemicals.com |
| Recyclability | High | High (via depressurization) mdpi.com | High (via extraction/distillation) tcichemicals.com |
| Cost | Very Low | Low (requires high-pressure equipment) | High |
| Esterification Role | Challenging (hydrolysis) | Excellent (inert, tunable) mrforum.com | Good (can be catalytic) mdpi.com |
Solvent-Free Reaction Conditions (Mechanochemistry)
Mechanochemistry, often conducted using a ball mill, is a powerful green chemistry technique that enables reactions to occur in the absence of bulk solvents. rsc.org This method reduces waste, lowers energy consumption, and can lead to different reactivity and product outcomes compared to solution-based chemistry.
Research Findings: Mechanochemical, solvent-free esterification has been successfully demonstrated for a variety of carboxylic acids and alcohols. rsc.org For example, using high-speed ball-milling, esters have been synthesized in yields ranging from 45% to 91% in as little as 20 minutes at room temperature. rsc.org This approach is particularly advantageous for reacting solid or poorly soluble reactants. A plausible solvent-free synthesis of this compound would involve milling 9-chlorononanoic acid with a chloromethylating agent in the presence of a suitable catalyst. This avoids the use of hazardous solvents and simplifies purification, making it an attractive green alternative to traditional methods. nih.govresearchgate.net
| Reactants | Catalyst/Additive | Reaction Time (min) | Hypothetical Yield (%) | Reference Analogy |
|---|---|---|---|---|
| Carboxylic Acid + Alcohol | I₂ / KH₂PO₂ | 20 | 65 - 90 | rsc.org |
| α,β-Unsaturated Ketone + Thiol | K₂CO₃ | 30 | >91 | nih.gov |
| Ester + Amine | KOtBu | 60 | 70 - 95 | chemrxiv.org |
Catalytic Approaches in Transformations of this compound
Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher efficiency, selectivity, and lower energy requirements. For a bifunctional substrate like this compound, catalytic methods are essential for controlling reactions at either the ester or the chloromethyl site.
Homogeneous Catalysis for Selective Reactions
Homogeneous catalysts operate in the same phase as the reactants, which often leads to high activity and selectivity due to the accessibility of catalytic sites. uu.nl
Research Findings: For the synthesis of chloromethyl esters, Lewis acids such as ferric chloride (FeCl₃) and stannic chloride (SnCl₄) have been shown to be highly effective homogeneous catalysts, promoting the reaction between an acid chloride and formaldehyde to give high yields rapidly. google.com In the esterification of long-chain fatty acids, simple zinc(II) salts have proven to be effective, recyclable catalysts in solvent-free conditions, with yields exceeding 94% in 4 hours. acs.org The catalytic activity is dependent on the counterion, with salts of weakly coordinating anions being most effective. acs.org For transformations of the chloromethyl group, phase-transfer catalysis is a well-established homogeneous technique that facilitates the reaction of a water-insoluble organic substrate with a water-soluble reagent, such as an aqueous solution of sodium bicarbonate, in a two-phase system. tandfonline.com This would be ideal for nucleophilic substitutions on the chloromethyl group of this compound.
Heterogeneous Catalysis for Enhanced Separability
Heterogeneous catalysts exist in a different phase from the reactants, which greatly simplifies their separation from the reaction mixture, enabling easy recovery and reuse. mdpi.com This is a major advantage in industrial processes and green chemistry.
Research Findings: For the esterification of long-chain fatty acids, solid acid catalysts are highly effective. researchgate.net Materials such as sulfonated carbons, zeolites, and acidic resins (e.g., Amberlyst-15) have been successfully used. researchgate.netajgreenchem.commdpi.com For example, a sulfonated carbon catalyst derived from glycerol (B35011) has been used for the solvent-free esterification of long-chain fatty acids and alcohols, achieving excellent yields (>95%) at a moderate temperature of 90 °C. ajgreenchem.com Such a catalyst would be well-suited for the synthesis of this compound, as the long C9 chain is analogous to the fatty acids studied. The key benefit is the simple filtration to remove the catalyst, avoiding complex workup procedures. ajgreenchem.com
| Catalyst | Substrate | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Sulfonated Carbon | Palmitic Acid + Cetyl Alcohol | 90 °C, 6 h, solvent-free | >95 | ajgreenchem.com |
| Sulfated Zirconia | Palmitic Acid + Methanol | 60 °C, 6 wt% catalyst | 90 | researchgate.net |
| Amberlyst-15 | Levulinic Acid + Ethanol | scCO₂, various T/P | Variable | researchgate.net |
| Sulfonic Resins | Oleic Acid + 1,3-Propanediol | 120 °C, 3 h, 1 wt% catalyst | ~80 | mdpi.com |
Biocatalysis for Sustainable Transformations
Biocatalysis utilizes enzymes—nature's catalysts—to perform chemical transformations with exceptional selectivity (chemo-, regio-, and enantio-) under mild, aqueous conditions. isomerase.comeolss.net This approach offers significant advantages for sustainable chemistry.
Research Findings: Lipases are a class of enzymes that are particularly effective for ester synthesis and hydrolysis. mdpi.com They can be used in non-aqueous media to catalyze esterification, often with high selectivity. aminer.cn The synthesis of various aliphatic polyesters has been achieved through lipase-catalyzed polycondensation of diols and haloalkyl esters. nih.govresearchgate.net This indicates that a lipase (B570770) could potentially catalyze the synthesis of this compound, likely from 9-chlorononanoic acid and an activated chloromethyl donor, or via transesterification.
More significantly, enzymes offer a route for highly specific transformations of the existing molecule. For instance, a haloacid dehalogenase could selectively remove the chlorine at the C9 position without affecting the chloromethyl group, or a specific lipase could enantioselectively hydrolyze the ester. dntb.gov.uawiley-vch.de Oxidoreductase enzymes could also be used to introduce other functional groups into the nonanoate (B1231133) chain with high regioselectivity, a challenging task for traditional chemical methods. nih.gov The use of biocatalysis represents a frontier in creating functionalized molecules from precursors like this compound in a highly efficient and sustainable manner. isomerase.com
Energy Efficiency Considerations in Chemical Processes
In the pursuit of sustainable chemical manufacturing, energy efficiency stands as a cornerstone of green chemistry, directly impacting the environmental footprint and economic viability of a chemical process. For a bifunctional compound like this compound, which possesses both an ester and a halogenated alkyl chain, minimizing energy consumption during its synthesis is a critical consideration. Traditional synthesis routes often rely on significant energy inputs for heating to overcome activation barriers and drive reactions to completion. vulcanchem.com However, contemporary approaches focus on designing processes that operate under milder conditions and employ alternative energy sources to reduce reliance on fossil fuels and minimize associated greenhouse gas emissions. labcorp.com
Ambient Temperature and Pressure Reaction Design
The design of synthetic pathways that proceed efficiently at or near ambient temperature and pressure is a primary goal in green chemistry. Such designs inherently reduce the energy required for heating and pressurization, leading to safer, more cost-effective, and environmentally benign processes.
The synthesis of this compound typically involves the esterification of 9-chlorononanoic acid or its acid chloride with a source of chloromethyl ether, or the chloromethylation of a nonanoic acid derivative. vulcanchem.comsmolecule.com Conventional methods for these transformations often require elevated temperatures to achieve reasonable reaction rates and yields. vulcanchem.com For instance, many esterification reactions are heated to reflux to remove water or other byproducts, driving the equilibrium towards the product. nih.gov
However, advancements in catalysis and reaction engineering offer pathways to circumvent these energy-intensive conditions. Key strategies for designing ambient temperature syntheses applicable to this compound include:
Highly Active Catalysts: The development and use of catalysts that exhibit high turnover frequencies at room temperature can eliminate the need for heating. For the esterification of 9-chlorononanoic acid, highly active acid catalysts or the use of enzymatic catalysts like lipases could facilitate the reaction under mild conditions. While traditional Lewis acid catalysts like zinc chloride are used, they often require heat. vulcanchem.com Biocatalysts, in contrast, operate under physiological conditions, offering a green alternative.
Activated Reagents: The use of highly reactive starting materials can lower the activation energy of the reaction. For example, using 9-chlorononanoyl chloride instead of the carboxylic acid allows the reaction with a chloromethyl alcohol source to proceed readily at or below room temperature, as the acid chloride is significantly more electrophilic.
Solvent Effects: The choice of solvent can profoundly influence reaction rates. Solvents that can stabilize transition states or effectively solvate intermediates can accelerate reactions, reducing the need for thermal energy input.
Process Intensification: Techniques such as continuous flow chemistry can enhance reaction efficiency at ambient conditions. The high surface-area-to-volume ratio in microreactors improves mass and heat transfer, often leading to faster reaction times and higher yields without external heating.
While specific research on the ambient temperature synthesis of this compound is not extensively documented, the principles demonstrated in the synthesis of other chloromethyl esters and related compounds confirm the feasibility of such an approach. reagent.co.uk For example, some syntheses of chloromethyl ethers can proceed at room temperature, indicating that subsequent esterification could also be optimized for these conditions. vulcanchem.com
Table 1: Comparison of Conventional vs. Ambient Synthesis Strategies for Esters
| Parameter | Conventional Synthesis | Ambient Temperature Synthesis |
| Energy Input | High (Heating/Reflux) | Low to None |
| Catalyst | Standard acids/bases, Lewis acids | High-activity catalysts, Biocatalysts |
| Reaction Time | Hours to Days | Can be faster with efficient catalysis |
| Safety | Higher risks from heated, pressurized systems | Inherently safer |
| Byproducts | Potential for thermal degradation products | Minimized thermal decomposition |
Alternative Energy Sources (Photochemical, Microwave, Ultrasonic Irradiation)
Beyond optimizing thermal reactions, green chemistry explores alternative energy sources to drive chemical transformations more efficiently. Photochemical, microwave, and ultrasonic methods offer unique mechanisms for energy transfer, often resulting in dramatically reduced reaction times, increased yields, and novel reactivity. nih.govderpharmachemica.comijcce.ac.ir
Photochemical Synthesis: Photochemistry utilizes light energy to promote molecules to electronically excited states, which can then undergo reactions not accessible under thermal conditions. gappeptides.com For the synthesis of haloalkyl esters, photochemical routes can be envisioned. For instance, a photo-on-demand synthesis of haloalkyl carbonates has been demonstrated using chloroform (B151607) as a reactant in the presence of an alcohol and a base, initiated by UV light. smolecule.comrsc.org A similar strategy could potentially be adapted for the synthesis of this compound, offering a low-energy, controlled reaction pathway. The energy from photons is delivered directly to the reacting molecules, avoiding the need for bulk heating of the reaction mixture.
Microwave-Assisted Synthesis: Microwave irradiation has become a popular tool in green chemistry for its ability to rapidly heat reactions. nih.govrsc.org Unlike conventional heating, which relies on slow conduction, microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can lead to significant rate enhancements, often reducing reaction times from hours to minutes. dovepress.com The esterification process to form this compound, involving polar reactants and potentially a polar solvent, is an excellent candidate for microwave-assisted synthesis. This technique often improves yields and reduces the formation of side products by minimizing the time the reactants are exposed to high temperatures. mdpi.comnih.gov
Ultrasonic Irradiation (Sonochemistry): Sonochemistry uses the energy of ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. nih.gov This collapse generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and accelerating chemical reactions. nih.gov Ultrasonic-assisted synthesis has been successfully applied to various esterification reactions, often at lower bulk temperatures than conventional methods. derpharmachemica.com The intense mixing and mass transfer created by cavitation can overcome phase limitations and enhance the interaction between reactants, which would be beneficial for the synthesis of this compound.
Table 2: Overview of Alternative Energy Sources in Ester Synthesis
| Energy Source | Mechanism | Advantages for Synthesis | Potential Application for this compound |
| Photochemical | Electronic excitation by photons | High selectivity, mild conditions, temporal/spatial control | Photo-induced esterification or chloromethylation. |
| Microwave | Direct dielectric heating | Rapid reaction rates, improved yields, energy efficiency | Accelerated esterification of 9-chlorononanoic acid. |
| Ultrasonic | Acoustic cavitation | Enhanced mass transfer, radical formation, reduced reaction times | Sonochemical esterification, potentially solvent-free. |
Advanced Spectroscopic and Chromatographic Characterization of Chloromethyl 9 Chlorononanoate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For chloromethyl 9-chlorononanoate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete assignment of its proton and carbon skeletons.
¹H NMR and ¹³C NMR Spectral Analysis
The ¹H NMR spectrum of this compound exhibits characteristic signals that correspond to the different proton environments within the molecule. The most downfield signal is a singlet appearing in the range of δ 5.7-5.8 ppm . This significant downfield shift is attributed to the protons of the chloromethyl group (-O-CH₂-Cl), which are deshielded by the adjacent oxygen and chlorine atoms.
The protons on the carbon adjacent to the ester carbonyl (α-protons) typically appear as a triplet around δ 2.4 ppm . The methylene (B1212753) protons next to the terminal chlorine atom (-CH₂-Cl) on the nonanoate (B1231133) chain are observed as a triplet at approximately δ 3.5 ppm . The remaining methylene protons of the aliphatic chain produce a complex series of multiplets in the upfield region, generally between δ 1.2 and 1.8 ppm .
The ¹³C NMR spectrum provides further structural confirmation. A key signal is found near δ 170 ppm , which is characteristic of the ester carbonyl carbon (C=O). The carbon of the chloromethyl group (-O-CH₂-Cl) resonates at a downfield position, typically around δ 67 ppm , due to the influence of the neighboring electronegative oxygen and chlorine atoms. The carbon atom bonded to the terminal chlorine at the other end of the chain (-CH₂-Cl) appears at approximately δ 45 ppm . The remaining carbons of the nonanoate backbone are observed in the range of δ 24-34 ppm .
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1 (C=O) | - | ~170.0 |
| 2 (α-CH₂) | ~2.4 (t) | ~34.0 |
| 3-8 (-(CH₂)₆-) | ~1.2-1.8 (m) | ~24.0-32.0 |
| 9 (-CH₂-Cl) | ~3.5 (t) | ~45.0 |
| 1' (-O-CH₂-Cl) | ~5.7 (s) | ~67.0 |
(Note: Predicted values are based on standard chemical shift increments and may vary slightly from experimental data. t = triplet, s = singlet, m = multiplet)
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment
To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecular structure, 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between adjacent protons. For instance, the triplet at δ 2.4 ppm (α-protons) would show a cross-peak with the adjacent methylene protons in the aliphatic chain. Similarly, the triplet at δ 3.5 ppm would correlate with its neighboring methylene group, allowing for the step-by-step tracing of the proton-proton coupling network along the nonanoate chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.netnih.gov The HSQC spectrum would show a cross-peak connecting the proton signal at δ 5.7 ppm to the carbon signal at δ 67 ppm, confirming their assignment to the -O-CH₂-Cl group. Likewise, the proton signal at δ 3.5 ppm would be correlated with the carbon at δ 45 ppm. Each methylene proton signal in the aliphatic chain would also be linked to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps to piece together the different fragments of the molecule. nih.gov Key HMBC correlations would include a cross-peak between the protons of the chloromethyl group (δ 5.7 ppm) and the ester carbonyl carbon (δ 170 ppm), unequivocally establishing the chloromethyl ester linkage. Protons on the α-carbon (δ 2.4 ppm) would also show a correlation to the carbonyl carbon.
Mass Spectrometry (MS) for Molecular Integrity and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
Electron Ionization (EI-MS) Fragmentation Patterns
Under Electron Ionization (EI) conditions, typically used in conjunction with Gas Chromatography (GC), this compound undergoes fragmentation. The mass spectrum would be expected to show a molecular ion peak ([M]⁺˙) corresponding to the molecular weight of the compound. However, due to the presence of two chlorine atoms, this peak would exhibit a characteristic isotopic pattern, with signals at m/z 240 (containing two ³⁵Cl atoms), 242 (one ³⁵Cl and one ³⁷Cl), and 244 (two ³⁷Cl) in an approximate ratio of 9:6:1.
Common fragmentation pathways for esters and alkyl halides would be observed. A significant fragment would likely result from the loss of the chloromethyl radical (•CH₂Cl), leading to the formation of the 9-chlorononanoyl cation. Another prominent fragmentation would be the McLafferty rearrangement, if sterically feasible, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by the elimination of a neutral alkene molecule. Cleavage of the C-C bonds within the aliphatic chain would also produce a series of smaller fragment ions.
Electrospray Ionization (ESI-MS) for Molecular Weight Determination
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for confirming the molecular weight of a compound with minimal fragmentation. nlc-bnc.ca When analyzed by ESI-MS, this compound would likely be detected as a protonated molecule, [M+H]⁺, or as adducts with sodium, [M+Na]⁺, or potassium, [M+K]⁺. These adducts would appear at m/z values corresponding to the molecular weight plus the mass of the respective cation. For example, the [M+Na]⁺ adduct would be observed with its characteristic chlorine isotopic pattern centered around m/z 263.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of the molecule and its fragments. For this compound (C₁₀H₁₈Cl₂O₂), the theoretical exact mass of the most abundant isotopologue (with two ³⁵Cl atoms) is 240.0684. An HRMS measurement confirming this exact mass would provide definitive proof of the compound's elemental composition, distinguishing it from any other compounds with the same nominal mass but different atomic constituents.
Table 2: Summary of Mass Spectrometric Data for this compound
| Technique | Ionization Mode | Expected m/z | Interpretation |
|---|---|---|---|
| GC-MS | EI | 240, 242, 244 | Molecular ion ([M]⁺˙) with isotopic pattern |
| GC-MS | EI | 191, 193 | [M - •CH₂Cl]⁺ |
| ESI-MS | Positive | 241, 243, 245 | Protonated molecule ([M+H]⁺) |
| ESI-MS | Positive | 263, 265, 267 | Sodium adduct ([M+Na]⁺) |
| HRMS | ESI | 240.0684 | Exact mass of C₁₀H₁₈³⁵Cl₂O₂ |
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatography is an indispensable tool for separating this compound from impurities, starting materials, and byproducts. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analyte.
Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound. It is a primary method for assessing the purity of various commercial esters. kelid1.irkelid1.ir In a typical GC analysis, the sample is vaporized and transported through a column by an inert carrier gas. kelid1.ir The separation is based on the differential partitioning of the analytes between the mobile gas phase and a stationary phase coated on the column.
For this compound, a high-temperature capillary GC system coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is optimal. The FID offers high sensitivity for organic compounds, while an MS detector provides structural information based on fragmentation patterns, confirming the identity of the main peak and any impurities. A potential GC-MS analysis would likely show a molecular ion peak corresponding to the compound's molecular weight and characteristic fragments from the cleavage of the ester group and the chlorinated alkyl chain.
A hypothetical GC method for the purity assessment of this compound is outlined in the table below. The parameters are based on established methods for analyzing long-chain esters and halogenated compounds. iiste.orgresearchgate.netresearchgate.net
| Parameter | Value/Description |
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium or Nitrogen, constant flow rate (e.g., 1-2 mL/min) libretexts.org |
| Injector Temperature | 250 - 280 °C |
| Oven Program | Initial temp: 100 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 10 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280 - 300 °C |
| Injection Volume | 1 µL (split or splitless mode) |
This table presents a hypothetical but representative set of GC parameters for the analysis of this compound.
For derivatives of this compound that may be non-volatile or thermally labile, High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique. oup.com HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is particularly common for the analysis of esters. sielc.comsigmaaldrich.com
The analysis of this compound itself can be performed using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. sielc.comsigmaaldrich.com For derivatives, especially those created through reactions at the chloromethyl or 9-chloro position, HPLC is crucial for monitoring reaction progress and purifying the products. For instance, if the chloro- groups are substituted with functionalities that alter the polarity, the mobile phase composition can be adjusted to achieve optimal separation.
A general HPLC method for this compound and its derivatives is detailed below.
| Parameter | Value/Description |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) acs.org |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water sielc.com |
| Flow Rate | 0.5 - 1.5 mL/min sigmaaldrich.com |
| Column Temperature | 25 - 40 °C acs.org |
| Detector | UV-Vis or Fluorescence Detector |
| Injection Volume | 5 - 20 µL |
This table outlines typical HPLC conditions applicable to the analysis of this compound and related species.
While standard detectors are effective, advanced detection techniques can offer enhanced sensitivity and selectivity.
UV-Vis Detection: A Diode Array Detector (DAD) or a variable-wavelength UV detector is commonly used in HPLC. The ester carbonyl group in this compound provides a chromophore that absorbs in the low UV region (around 210-220 nm). While not highly specific, UV detection is a robust and universal method for purity assessment and quantification.
Fluorescence Detection: this compound is not naturally fluorescent. However, its derivatives can be designed to be fluorescent, or it can be reacted with a fluorescent labeling agent for ultra-sensitive detection. For example, the chloromethyl group is reactive and can be used to derivatize fluorescent molecules. Conversely, a derivative of 9-chlorononanoic acid (obtained by hydrolysis of the ester) could be reacted with a fluorescent tagging agent like 9-chloromethylanthracene. oup.comoup.com This pre-column derivatization yields highly fluorescent esters that can be detected at picomolar levels. oup.com Fluorescence detectors offer significantly higher sensitivity (10-1000 times) than UV-Vis detectors for suitable compounds. proteus-instruments.com
| Detection Technique | Principle | Applicability to this compound |
| UV-Vis Spectroscopy | Measures the absorbance of UV or visible light by the analyte. | Direct detection via the carbonyl chromophore; universal for purity profiling. proteus-instruments.com |
| Fluorescence Spectroscopy | Measures the emission of light from an analyte that has absorbed light at a specific wavelength. | Applicable after derivatization with a fluorescent tag for trace-level analysis. oup.comoup.com |
This table compares the applicability of UV-Vis and Fluorescence detection in the chromatographic analysis of the target compound.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful non-destructive methods for identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The spectrum provides a unique "fingerprint" of the molecule. For this compound, the key characteristic absorption bands are associated with the ester group and the carbon-chlorine bonds. The presence of a halogen on a carbon adjacent to a carbonyl group (an α-halo effect) is known to shift the carbonyl stretching frequency to a higher wavenumber. uobabylon.edu.iq
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.
The expected vibrational frequencies for this compound are summarized below, based on established group frequencies for similar structures. researchgate.netlumenlearning.comlibretexts.orgspectroscopyonline.comlibretexts.org
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |
| C-H (Alkyl) | Stretching | 2850 - 3000 | 2850 - 3000 | Strong (IR), Strong (Raman) |
| C=O (Ester) | Stretching | 1740 - 1755 | 1730 - 1750 | Very Strong (IR), Medium (Raman) |
| C-O (Ester) | Stretching | 1150 - 1300 | 1150 - 1300 | Strong (IR), Weak (Raman) |
| -CH₂-Cl | C-Cl Stretching | 650 - 850 | 650 - 850 | Strong (IR), Strong (Raman) |
| -CH₂- | Bending (Scissoring) | ~1465 | ~1465 | Medium (IR & Raman) |
This table presents the expected characteristic vibrational frequencies for the key functional groups in this compound.
X-ray Crystallography for Solid-State Structure Determination (if applicable)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound can be obtained as a suitable single crystal, this technique would provide unequivocal proof of its structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
Computational Chemistry and Theoretical Studies of Chloromethyl 9 Chlorononanoate
Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions
Quantum mechanical calculations are fundamental in elucidating the electronic properties and predicting the chemical behavior of molecules. For Chloromethyl 9-chlorononanoate, these methods can pinpoint reactive sites and quantify electronic effects governing its stability and reaction mechanisms.
Density Functional Theory (DFT) for Molecular Orbital Analysis
Density Functional Theory (DFT) is a robust method for analyzing the electronic structure of medium to large-sized molecules. By calculating the energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), we can understand the molecule's susceptibility to nucleophilic and electrophilic attack. researchgate.net For this compound, the HOMO is expected to be localized around the oxygen atoms of the ester group and the terminal chlorine atom, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would likely be distributed around the carbonyl carbon and the carbon atoms bonded to the chlorine atoms, highlighting them as the most probable sites for nucleophilic attack. researchgate.netnih.gov
The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. For a molecule like this compound, DFT calculations could predict this gap, offering a quantitative measure of its reactivity compared to other related esters or haloalkanes.
Table 1: Illustrative Frontier Molecular Orbital Energies for this compound and Related Compounds (Calculated using DFT)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| This compound (Predicted) | -9.8 | -1.2 | 8.6 |
| Nonanoic acid | -10.5 | -0.5 | 10.0 |
| 1,9-Dichlorononane | -10.2 | -1.5 | 8.7 |
| Methyl chloroacetate | -11.0 | -1.8 | 9.2 |
Note: The data for this compound is hypothetical and for illustrative purposes, based on trends observed in similar compounds.
Calculation of Electrostatic Potentials and Fukui Functions
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic reactions. scholarsresearchlibrary.com For this compound, the MEP would show negative potential (red regions) around the electronegative oxygen and chlorine atoms, indicating their susceptibility to electrophilic attack. Positive potential (blue regions) would be concentrated on the hydrogen atoms and the carbon atoms of the chloromethyl group and at the C9 position.
Fukui functions provide a more quantitative measure of the reactivity of different atomic sites in a molecule. wikipedia.org The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes. wikipedia.org There are three main types of Fukui functions:
f+(r) for nucleophilic attack (reactivity towards an electron-donating reagent).
f-(r) for electrophilic attack (reactivity towards an electron-accepting reagent).
f0(r) for radical attack.
By calculating the condensed Fukui functions for each atom in this compound, one can rank the reactivity of the different sites. It is expected that the carbonyl carbon and the carbon of the chloromethyl group would have the highest values of f+(r), making them the most likely sites for nucleophilic substitution. researchgate.net The oxygen atoms of the ester would exhibit the highest f-(r) values. numberanalytics.com
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
The long, flexible nonanoate (B1231133) chain of this compound can adopt numerous conformations, which can significantly influence its physical properties and reactivity. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of such molecules. mdpi.comnih.gov By simulating the motion of atoms over time, MD can reveal the most stable conformers and the energy barriers between them. mdpi.com
For this compound, MD simulations could be used to study the rotational dynamics around the various C-C single bonds of the alkyl chain and the C-O bond of the ester. This would provide insights into the flexibility of the molecule and the preferred spatial arrangement of the two chloro-functionalized ends. Studies on long-chain alkyl esters have shown that they can exhibit both extended and more compact, folded conformations in different environments. nih.govacs.org
Furthermore, MD simulations can model intermolecular interactions in the liquid state or in solution. This would be crucial for understanding properties like viscosity, density, and solubility. The simulations would detail the nature of dipole-dipole interactions arising from the polar ester and C-Cl bonds, as well as the weaker van der Waals forces between the hydrocarbon chains.
Prediction of Reaction Pathways and Transition States
This compound has two primary reactive sites for nucleophilic substitution: the chloromethyl group and the terminal 9-chloro position. Computational methods can be used to predict the reaction pathways and determine the structures and energies of the transition states for reactions at these sites. libretexts.orgnih.gov
The reactivity of these two sites is expected to differ. The chloromethyl group, being an α-chloro ether derivative, is generally more reactive towards nucleophiles than a primary alkyl chloride due to the stabilization of the transition state by the adjacent oxygen atom. uci.edu Quantum mechanical calculations, such as DFT, can be employed to model the SN2 reaction of a nucleophile with both chlorinated centers. lumenlearning.comlibretexts.org
These calculations would provide the activation energies for both reactions, allowing for a direct comparison of the reactivity of the two sites. The results would likely confirm the higher reactivity of the chloromethyl group. Such studies can also investigate the influence of the solvent on the reaction rates and mechanisms. nih.gov
Table 2: Illustrative Calculated Activation Energies for Nucleophilic Substitution on this compound with a Generic Nucleophile (Nu-)
| Reaction Site | Reaction Type | Activation Energy (kcal/mol) - Gas Phase | Activation Energy (kcal/mol) - Polar Solvent |
| Chloromethyl group | SN2 | 15.2 | 20.5 |
| C9-Chloro position | SN2 | 22.8 | 28.1 |
Note: The data presented is hypothetical and serves to illustrate the expected relative reactivities based on known principles of organic chemistry.
In Silico Screening for Novel Reactivity Profiles
In silico screening involves using computational methods to rapidly assess the potential reactivity of a compound with a large library of virtual reactants or in different chemical environments. muni.czresearchgate.net For this compound, this approach could be used to discover novel reactions or to predict its behavior in complex systems.
For instance, one could screen a library of nucleophiles to identify those that react selectively with either the chloromethyl group or the terminal chloro group. This could be achieved by automating the transition state calculations described in the previous section. Such a screening could guide the design of synthetic routes to new derivatives of 9-chlorononanoic acid.
Another application of in silico screening would be to predict the potential biological targets of this compound. By docking the molecule into the active sites of various enzymes, particularly those that process halogenated compounds or esters, it might be possible to identify potential protein interactions. muni.cz This could provide clues about its potential applications or its environmental fate.
Quantitative Structure-Activity Relationship (QSAR) Studies from a Theoretical Perspective
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or a physical property. diva-portal.orgnih.gov From a theoretical perspective, the descriptors used in QSAR models can be derived from computational chemistry calculations.
For a class of compounds including this compound and its analogues, one could develop QSAR models to predict properties such as toxicity, biodegradability, or partitioning behavior (e.g., logP). tandfonline.comwiley.comresearchgate.net The molecular descriptors for these models could include:
Electronic descriptors: HOMO/LUMO energies, dipole moment, atomic charges.
Topological descriptors: Molecular connectivity indices, shape indices.
Quantum chemical descriptors: Total energy, heat of formation.
By developing a QSAR model based on a training set of related halogenated esters, it would be possible to predict the properties of this compound without the need for experimental measurements. researchgate.net This approach is particularly useful for the early-stage assessment of new chemical entities.
Future Research Directions and Emerging Applications of Chloromethyl 9 Chlorononanoate
Exploration of Unexplored Synthetic Pathways and Methodologies
The synthesis of chloromethyl 9-chlorononanoate can be approached through several established chemical transformations. A primary route involves the esterification of 9-chlorononanoic acid. smolecule.com Future research could focus on optimizing these pathways and exploring novel, more efficient, and sustainable methods.
A common method for producing chloromethyl esters is the reaction of an acid chloride with formaldehyde (B43269), often catalyzed by a Lewis acid like zinc chloride. google.com However, yields can be poor. google.com Research into more effective catalysts, such as ferric chloride or stannic chloride, which have shown promise in the synthesis of other chloromethyl esters, could lead to higher yields and faster reaction times. google.com Another approach involves reacting 9-chlorononanoic acid with chloromethyl methyl ether in the presence of an acid catalyst. smolecule.com
Alternative chloromethylation strategies could also be explored. For instance, reacting a suitable nonanoic acid derivative with trioxymethylene and hydrochloric acid is a known method for producing chloromethylated compounds. vulcanchem.com Furthermore, the use of bromochloromethane (B122714) has been shown to be an efficient route for the synthesis of N-blocked amino acid chloromethyl esters and could potentially be adapted for this compound. researchgate.net
A key area for future investigation is the development of "green chemistry" approaches. vulcanchem.com This could involve replacing traditional Lewis acids with biocatalysts to minimize hazardous waste. vulcanchem.com Additionally, exploring solvent-free reaction conditions, which have been successful in the synthesis of other complex esters, could significantly improve the environmental profile of the synthesis. rsc.org
Table 1: Potential Synthetic Pathways for this compound
| Reactants | Catalyst/Reagents | Potential Advantages |
| 9-chlorononanoic acid chloride, formaldehyde | Ferric chloride or stannic chloride | Potentially higher yields and faster reactions. google.com |
| 9-chlorononanoic acid, chloromethyl methyl ether | Acid catalyst | Direct esterification route. smolecule.com |
| Nonanoic acid derivative, trioxymethylene, HCl | Heat | Established method for chloromethylation. vulcanchem.com |
| 9-chlorononanoic acid, bromochloromethane | Mild conditions | Potentially efficient and high-yielding. researchgate.net |
| 9-chlorononanoic acid | Biocatalyst | Reduced environmental impact. vulcanchem.com |
Development of Novel Applications in Emerging Fields of Chemical Science
The dual reactivity of this compound opens the door to a variety of potential applications in emerging fields. smolecule.com Its structure allows it to act as a versatile intermediate in the synthesis of more complex molecules. smolecule.com
In pharmaceutical chemistry, the compound could serve as a scaffold for developing new drugs. smolecule.com The chloromethyl ester group is a reactive handle that can be used to link the molecule to other pharmacologically active moieties. google.com For example, chloromethyl esters are used in the synthesis of prodrugs to improve drug delivery and bioavailability. researchgate.net
The compound may also find use in the development of novel agrochemicals. The presence of chlorine atoms can sometimes enhance the biological activity of organic molecules.
Another promising area is in the synthesis of metal-organic frameworks (MOFs). The reactive groups on this compound could potentially be used to create novel linkers for MOFs, leading to materials with unique porous structures and properties. vulcanchem.com
Integration with Sustainable Chemical Processes and Circular Economy Models
Future research should prioritize the integration of this compound synthesis and use within sustainable chemical frameworks. This aligns with the broader goals of green chemistry to reduce the environmental impact of chemical processes. nih.gov
One key aspect is the use of renewable feedstocks. While the synthesis of this compound likely starts from petroleum-based sources, exploring pathways from biomass would be a significant step towards sustainability. text2fa.ir For instance, fatty acids derived from vegetable oils are considered important renewable raw materials. researchgate.net
The principles of atom economy, which measure the efficiency of a chemical reaction in converting reactants to the desired product, should be a central consideration in developing synthetic routes. nih.gov Reactions with high atom economy, such as addition reactions, are preferable to substitutions and eliminations, which generate more waste. royalsocietypublishing.org
Furthermore, the development of processes that utilize greener solvents is crucial. nih.gov Water is often considered the solvent of choice for biocatalytic processes. royalsocietypublishing.org Research into replacing hazardous organic solvents with more environmentally benign alternatives like water, supercritical fluids, or biomass-derived solvents is an active area of green chemistry. text2fa.irroyalsocietypublishing.org
Advancements in Materials Science through Tailored Derivatives
The bifunctional nature of this compound makes it an interesting candidate for applications in materials science. smolecule.com The two reactive chlorine atoms can be selectively addressed to create a variety of derivatives with tailored properties.
This compound could be used as a monomer or cross-linking agent in the synthesis of novel polymers. The long aliphatic chain could impart flexibility, while the chlorine atoms provide sites for further functionalization or for creating specific interactions within the polymer matrix. This could lead to the development of coatings or plastics with unique properties. smolecule.com
The reactivity of the chloromethyl ester group allows for its incorporation into larger molecular architectures. google.com This could be exploited to create specialized surfactants, plasticizers, or fuel oxygenates, similar to how derivatives of 5-(chloromethyl)furfural are being explored for these applications. rsc.org
Biotechnological Interfaces and Bio-Inspired Transformations
The interface of this compound with biological systems and the use of bio-inspired transformations represent a frontier of research.
Biocatalysis offers a green alternative to traditional chemical synthesis. nih.govroyalsocietypublishing.org Enzymes, such as lipases, could potentially be used for the stereoselective synthesis or hydrolysis of the ester group. Microbial transformations of chlorinated carboxylic acid esters have been studied, demonstrating that microorganisms can hydrolyze these compounds to their corresponding acids. nih.gov This suggests the possibility of using enzymatic or microbial systems to selectively modify this compound.
The study of chlorinated fatty acids and their esters is relevant in the context of environmental science and toxicology. Chlorinated fatty acids can be formed in biological systems through the reaction of hypochlorous acid with unsaturated fatty acids, a process that occurs during inflammation. nih.gov Understanding the behavior and fate of compounds like this compound in biological and environmental systems is therefore an important area of future research. vulcanchem.com This includes investigating their degradation pathways and potential ecotoxicology. vulcanchem.com
Addressing Challenges in Selective Functionalization and Stereocontrol
A major challenge in working with a bifunctional molecule like this compound is achieving selective functionalization of one reactive site over the other. The chloromethyl ester and the terminal chloroalkane are both susceptible to nucleophilic attack, but their reactivities differ. The chloromethyl group at the ester position is generally more reactive. rsc.org
Future research will need to develop synthetic methodologies that allow for precise control over which chlorine atom reacts. This could involve the use of specific catalysts, protecting groups, or reaction conditions to favor the functionalization of one site while leaving the other intact. The ability to selectively modify the molecule at either end would greatly expand its utility as a synthetic building block.
Another significant challenge is stereocontrol. If the chlorine atom on the nonanoate (B1231133) chain is not at the terminal position (e.g., chloromethyl 2-chlorononanoate), a stereocenter is created. chemeo.com Developing synthetic methods that can control the stereochemistry at this position would be crucial for applications where specific stereoisomers are required, such as in pharmaceuticals. This could involve the use of chiral auxiliaries or stereoselective catalysts. nih.gov Achieving stereocontrol in reactions involving long alkyl chains is a recognized challenge in organic synthesis. technion.ac.il
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling Chloromethyl 9-chlorononanoate in laboratory settings?
- Methodological Answer : Prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Use fume hoods to ensure adequate ventilation and minimize inhalation risks. In case of skin contact, wash immediately with soap and water for 15 minutes . Store in tightly sealed, corrosion-resistant containers away from heat, sparks, or open flames. Avoid contact with metals (e.g., aluminum, magnesium) due to corrosive reactions . Decomposition may release toxic gases (e.g., HCl, CO), necessitating respiratory protection during high-temperature experiments .
Q. How can researchers synthesize Chloromethyl 9-chloronononanoate with high purity?
- Methodological Answer : Optimize esterification of 9-chlorononanoic acid with chloromethylating agents (e.g., chloromethyl chloroformate) under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC). Purify via fractional distillation under reduced pressure (40–60°C, 0.1–0.5 mmHg) to separate byproducts. Validate purity using nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) to confirm ester linkage and absence of residual acids .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Use H and C NMR to confirm molecular structure, focusing on chemical shifts for the chloromethyl group (~4.5–5.5 ppm) and carbonyl resonance (~170 ppm). Mass spectrometry (MS) with electron ionization (EI) can detect molecular ion peaks (expected m/z ~238–240). Differential scanning calorimetry (DSC) assesses thermal stability, as decomposition onset typically occurs above 150°C .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Apply density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., chloromethyl carbon). Compare activation energies for SN2 mechanisms with experimental kinetic data. Validate models using substituent effects observed in reactions with amines or thiols. Reference crystallographic data from analogous esters (e.g., FMOC-chloride) to refine steric and electronic parameters .
Q. What strategies resolve contradictions in kinetic data for hydrolysis of this compound under varying pH conditions?
- Methodological Answer : Conduct controlled hydrolysis experiments in buffered solutions (pH 2–12) and monitor via UV-Vis spectroscopy or HPLC. Use Arrhenius plots to differentiate acid-catalyzed (pH < 4) and base-catalyzed (pH > 10) pathways. Address discrepancies by isolating intermediates (e.g., hemiesters) via liquid-liquid extraction. Cross-validate with kinetic isotope effects (KIEs) to confirm rate-determining steps .
Q. How does the steric environment of this compound influence its reactivity in polymer crosslinking applications?
- Methodological Answer : Perform comparative studies with shorter-chain analogs (e.g., chloromethyl octanoate) to assess steric hindrance. Use gel permeation chromatography (GPC) to measure crosslink density in polymer matrices. Pair with molecular dynamics (MD) simulations to correlate chain length with spatial accessibility of the chloromethyl group. Experimental results should align with computational predictions of steric parameters (e.g., Tolman cone angles) .
Q. What protocols ensure reproducibility in studies on this compound’s environmental degradation pathways?
- Methodological Answer : Standardize degradation conditions (e.g., UV exposure, microbial consortia) using OECD guidelines. Quantify chloride release via ion chromatography as a proxy for ester cleavage. Include positive controls (e.g., chloromethyl acetate) and negative controls (non-chlorinated esters). Replicate experiments across multiple labs to identify batch-to-batch variability in starting material purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
